Ethyl 6-methoxybenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGXQIHVLKHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474122 | |
| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-57-0 | |
| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities.[3][4] Ethyl 6-methoxybenzofuran-2-carboxylate, in particular, serves as a crucial building block for more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable importance for researchers and drug development professionals.
This guide provides an in-depth analysis of the primary synthetic pathways to this compound. It moves beyond a simple recitation of steps to offer insights into the causality behind experimental choices, a comparative analysis of different routes, and detailed, field-proven protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. Here, we dissect four principal methodologies:
-
Rap-Stoermer Condensation: A classical and direct approach.
-
Perkin Rearrangement: An indirect but effective route via a coumarin intermediate.
-
Intramolecular Wittig Reaction: A versatile method for forming the furan ring.
-
Sonogashira Coupling and Cyclization: A modern, palladium-catalyzed approach.
The following diagram illustrates the logical relationship between these primary synthetic strategies.
Caption: Overview of major synthetic routes to this compound.
Pathway 1: Rap-Stoermer Condensation (The Direct Approach)
The Rap-Stoermer reaction is a cornerstone of benzofuran synthesis, valued for its straightforwardness.[5] It involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-halo ester or related compound. For our target molecule, this translates to the reaction of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate derivative.
Reaction Mechanism
The reaction proceeds through a well-established sequence. The causality behind the chosen reagents and conditions is rooted in facilitating these steps:
-
Deprotonation: A base, typically a carbonate like K₂CO₃, deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a more nucleophilic phenoxide.
-
Nucleophilic Substitution (O-Alkylation): The resulting phenoxide attacks the electrophilic carbon of ethyl bromomalonate or a similar reagent, displacing the bromide in an Sₙ2 reaction. This forms an ether intermediate.
-
Intramolecular Condensation/Cyclization: The base then abstracts an acidic proton from the α-carbon of the malonate moiety, creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon.
-
Dehydration and Tautomerization: The resulting cyclic intermediate readily dehydrates to form the benzofuran ring system. Subsequent hydrolysis and decarboxylation (if starting from a malonate) or direct cyclization (if starting from a haloacetate) followed by dehydration yields the benzofuran-2-carboxylate core.
Caption: Simplified mechanism of the Rap-Stoermer condensation pathway.
Experimental Protocol: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid
This protocol is adapted from a well-established procedure for the synthesis of the carboxylic acid precursor, which is then esterified in a subsequent step.[6]
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), anhydrous potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).[6]
-
Reflux: Heat the mixture to reflux and maintain for 6 hours with vigorous stirring.[6] The potassium carbonate acts as the base, and methyl-ethyl ketone serves as a suitable polar aprotic solvent.
-
Hydrolysis: After the initial reflux, add a solution of potassium hydroxide in methanol to the reaction mixture to facilitate the hydrolysis of the ester and subsequent decarboxylation. Monitor the reaction until hydrolysis is complete.[6]
-
Acidification and Isolation: Cool the reaction mixture and pour it into an aqueous hydrochloric acid solution. This will protonate the carboxylate, causing the 6-methoxy-benzofuran-2-carboxylic acid to precipitate.[6]
-
Purification: Collect the solid product by filtration, wash with water, and dry. The resulting carboxylic acid typically has a melting point between 208°C and 211°C.[6]
This acid is then carried forward to the esterification step.
Pathway 2: Perkin Rearrangement
The Perkin rearrangement offers an alternative, albeit more indirect, route to the benzofuran-2-carboxylic acid core.[4] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin.[7] While it requires the prior synthesis of a coumarin intermediate, it can be highly efficient, especially with modern techniques like microwave-assisted synthesis.[7][8]
Reaction Mechanism
The mechanism is a fascinating cascade of ring-opening and ring-closing events:[7]
-
Lactone Ring Fission: A base (e.g., NaOH) attacks the carbonyl group of the 3-halocoumarin, leading to the opening of the lactone ring. This forms the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.
-
Intramolecular Nucleophilic Attack: The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide carbon.
-
Ring Closure and Rearrangement: This attack leads to the formation of the five-membered furan ring and expulsion of the halide ion, yielding the benzofuran-2-carboxylate salt.
Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.
Advantages and Field Insights
The traditional Perkin rearrangement can be slow, often requiring several hours at reflux.[7] However, the application of microwave irradiation has been shown to dramatically reduce reaction times to mere minutes while maintaining very high yields (often >95%).[7] This makes it a highly attractive option for rapid library synthesis or process optimization where throughput is critical. The main drawback is the necessity to first synthesize the corresponding 3-halocoumarin, adding an extra step to the overall sequence.
Pathway 3 & 4: Modern Catalytic Approaches (Intramolecular Wittig & Sonogashira Coupling)
For researchers seeking higher functional group tolerance and milder conditions, modern transition-metal-catalyzed and organophosphorus-mediated reactions offer powerful alternatives.
Intramolecular Wittig Reaction
The Wittig reaction is renowned for its reliability in alkene synthesis.[9] An intramolecular variant provides an elegant method for constructing heterocyclic rings, including benzofurans.[10][11]
Causality and Logic: The synthesis begins by preparing a phosphonium ylide precursor, typically from a salicylaldehyde derivative. This precursor is designed to contain an ester group that will serve as the electrophile for the intramolecular Wittig reaction. Upon treatment with a base, the ylide is formed, which then immediately reacts with the tethered ester carbonyl. The resulting oxaphosphetane intermediate collapses to form the benzofuran double bond and triphenylphosphine oxide as a byproduct.[12]
Advantages: The Wittig reaction's key advantage is the unambiguous placement of the double bond, providing excellent regiochemical control. It is a robust and well-understood reaction, though it requires stoichiometric amounts of the phosphine reagent and generates triphenylphosphine oxide as a significant byproduct, which can complicate purification on a large scale.
Sonogashira Coupling and Cyclization
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13] This methodology has been widely adopted in the pharmaceutical industry for its mild conditions and broad applicability.[13]
Causality and Logic: For benzofuran synthesis, a suitably substituted o-iodophenol (derivable from 2-hydroxy-4-methoxybenzaldehyde) is coupled with a terminal alkyne bearing the desired C2 substituent (in this case, an ethoxycarbonyl group or its precursor). The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the benzofuran ring. This cyclization can often be performed in a one-pot sequence following the initial coupling.[13]
Advantages: This approach is highly modular, allowing for diverse C2 substituents to be introduced by simply changing the alkyne coupling partner. The reactions are typically high-yielding and can be run under very mild conditions, preserving sensitive functional groups elsewhere in the molecule. The primary considerations for industrial scale-up are the cost of the palladium catalyst and the need to remove residual heavy metals from the final product.[13]
Final Step: Fischer Esterification
For pathways that yield 6-methoxybenzofuran-2-carboxylic acid, a final esterification step is required. The Fischer esterification is the most common and cost-effective method for this transformation on a large scale.
Reaction Mechanism
This is a classic acid-catalyzed equilibrium reaction.[14][15][16]
-
Protonation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The newly formed water molecule is eliminated, and the resulting resonance-stabilized carbocation is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.
To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and/or the water produced is removed during the reaction.[16]
Experimental Protocol: Esterification of 6-methoxybenzofuran-2-carboxylic acid
This is a general procedure adaptable for the specific substrate.[16]
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxybenzofuran-2-carboxylic acid in a large excess of anhydrous ethanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 3 ml for a ~0.04 mol scale reaction) to the solution.[16]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Washing: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Data Summary and Pathway Comparison
| Synthetic Pathway | Key Reagents | Typical Reaction Time | Typical Yield | Scalability & Field Insights |
| Rap-Stoermer + Esterification | 2-hydroxy-4-methoxybenzaldehyde, Ethyl Bromomalonate, K₂CO₃, H₂SO₄, EtOH | 6-8 hours (cyclization) + 2-4 hours (esterification) | Good to Excellent[5] | Robust, cost-effective for large scale. Two distinct steps. |
| Perkin Rearrangement + Esterification | 3-Bromo-6-methoxycoumarin, NaOH, H₂SO₄, EtOH | 5 minutes (microwave) to 3 hours (conventional)[7] | Excellent (>95%)[7] | Very fast with microwave. Requires synthesis of coumarin precursor. |
| Intramolecular Wittig | o-Acyloxybenzylphosphonium salt, Base | Varies (typically several hours) | Good | Excellent regiocontrol. Generates stoichiometric phosphine oxide waste.[9] |
| Sonogashira Coupling | o-Iodo-4-methoxyphenol, Terminal Alkyne, Pd/Cu catalysts | 2-24 hours | Good to Excellent | Highly modular, mild conditions. Catalyst cost and metal removal are key considerations for scale-up.[13] |
Conclusion
The synthesis of this compound can be accomplished through several robust and well-documented pathways.
-
For large-scale, cost-effective production , the two-step sequence involving Rap-Stoermer condensation followed by Fischer esterification remains a highly viable and industrially proven strategy.
-
For rapid synthesis and high throughput , the microwave-assisted Perkin rearrangement offers an exceptionally fast route to the carboxylic acid precursor, provided the starting coumarin is readily accessible.
-
For syntheses requiring high modularity and functional group tolerance , particularly in the context of medicinal chemistry and library synthesis, modern catalytic methods like the Sonogashira coupling/cyclization provide unparalleled flexibility, despite the higher initial cost and process development required for catalyst management.
-
The Intramolecular Wittig reaction serves as a powerful tool, especially when specific stereochemical or regiochemical outcomes are paramount and byproduct management is not a primary constraint.
The optimal choice will ultimately be dictated by the specific constraints and goals of the research or development program, balancing factors of cost, time, scale, and chemical complexity.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cerritos.edu [cerritos.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Chemical properties of Ethyl 6-methoxybenzofuran-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 6-methoxybenzofuran-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic system that forms the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] this compound, as a functionalized member of this family, represents a key building block in medicinal chemistry. The strategic placement of the methoxy group at the 6-position and the ethyl ester at the 2-position provides a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[4] This guide provides a detailed exploration of its synthesis, chemical properties, and reactivity, offering field-proven insights for its application in research and drug development.
Synthesis Pathways
The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry, with several established methods available.[5][6][7] For this compound, a common and efficient approach involves the reaction of a substituted salicylaldehyde with an α-halo ester derivative.
Synthesis from 2-Hydroxy-4-methoxybenzaldehyde
A widely employed method is the base-mediated cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate or a related malonate derivative.[8][9] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.
This protocol describes the synthesis of the parent carboxylic acid, which can be subsequently esterified to yield the ethyl ester. The synthesis involves a one-pot reaction followed by hydrolysis.[8]
-
Reaction Setup : To a three-necked flask, add 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).[8]
-
Reflux : Heat the mixture to reflux and maintain for 6 hours. The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the phenoxide on the ethyl bromomalonate.
-
Hydrolysis : After the initial reaction, add a methanol solution of potassium hydroxide to the flask to hydrolyze the ester intermediates. Continue the reaction until hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Acidification & Precipitation : Pour the cooled reaction mixture into an aqueous hydrochloric acid solution. Acidify the solution to a pH of approximately 1, which will protonate the carboxylate and cause the product to precipitate.[10]
-
Isolation : Collect the resulting solid, 6-methoxy-benzofuran-2-carboxylic acid, by vacuum filtration and dry thoroughly. The product typically presents as a solid with a melting point between 208°C and 211°C.[8]
-
Esterification (Not in Source) : The resulting carboxylic acid can be converted to this compound via standard Fischer esterification, by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Properties
The characterization of this compound relies on a combination of physical measurements and spectroscopic analysis.
Physical Properties
This data provides fundamental information about the compound's physical state and identity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | [11] |
| Molecular Weight | 220.22 g/mol | [12] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 98% | [12] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. While a complete dataset for the exact title compound is not available in the provided search results, the following table presents expected characteristic signals based on analyses of closely related benzofuran derivatives.[2][10][13]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | δ ~1.4 (t, 3H, -OCH₂CH₃ ), ~3.9 (s, 3H, -OCH₃ ), ~4.4 (q, 2H, -OCH₂ CH₃), ~7.0-7.6 (m, 4H, Ar-H and furan-H). The exact shifts and coupling constants of the aromatic protons depend on the substitution pattern. |
| ¹³C NMR | δ ~14.5 (-OCH₂C H₃), ~56.0 (-OC H₃), ~61.5 (-OC H₂CH₃), ~100-160 (aromatic and furan carbons), ~160-165 (C =O, ester). |
| IR (cm⁻¹) | ~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch, ester), ~1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch, ether and ester).[14] |
| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z = 220. Fragmentation would likely involve loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. |
Chemical Reactivity and Synthetic Utility
This compound is a stable compound, but the ester functionality provides a reactive handle for derivatization, which is crucial for its role as an intermediate in drug discovery.
Hydrolysis to Carboxylic Acid
The most fundamental reaction is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid. This is typically achieved by heating with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup.[8] This carboxylic acid is often the key intermediate for creating more complex molecules.
Amide Formation
The carboxylic acid can be readily converted into a variety of amides, a common functional group in pharmaceuticals.[4] This transformation is typically a two-step process.
-
Acid Chloride Formation : React 6-methoxybenzofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride intermediate. This step is usually performed in an inert solvent.
-
Amine Coupling : Add the desired primary or secondary amine to the acyl chloride solution. A non-nucleophilic base, like triethylamine or pyridine, is often included to scavenge the HCl byproduct. The reaction typically proceeds smoothly at room temperature to yield the corresponding benzofuran-2-carboxamide.[15]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]
An In-depth Technical Guide to Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0): Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its structural rigidity and electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0) is a particularly valuable derivative within this class. The ester functional group at the 2-position serves as a versatile handle for chemical modification, while the methoxy group at the 6-position modulates the electronic landscape of the aromatic system, influencing its metabolic stability and binding interactions. This guide provides a comprehensive technical overview of this key building block, from its fundamental properties and synthesis to its strategic application in modern drug discovery workflows.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective use in research. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 50551-57-0 | [4] |
| Molecular Formula | C₁₂H₁₂O₄ | [5] |
| Molecular Weight | 220.22 g/mol | [6] |
| Appearance | White to off-white crystalline powder | Generic Material Property |
| Melting Point | Data not consistently available; requires experimental verification. | |
| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Sparingly soluble in alcohols. Insoluble in water. | Generic Material Property |
Synthesis and Mechanistic Insights
The construction of the benzofuran ring system can be achieved through various synthetic strategies.[7][8][9] For this compound, a common and reliable method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester. This approach provides a direct and efficient route to the desired scaffold.
Recommended Synthetic Pathway: O-Alkylation and Cyclization
A robust synthesis proceeds via the initial O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate, followed by an intramolecular condensation reaction to form the furan ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)[10]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde and anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, which is the critical first step for nucleophilic attack. Its use in excess ensures the reaction goes to completion.
-
Alkylation: Add ethyl chloroacetate dropwise to the stirring suspension. The choice of ethyl chloroacetate provides the two-carbon unit and the ethyl ester functionality required for the final product.
-
Reaction & Monitoring: Heat the mixture to reflux (for acetone, ~56°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot indicates the reaction's progression. This step typically takes 4-8 hours.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue contains the desired product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a crystalline solid.
Spectroscopic Characterization: A Guide to Interpretation
Verifying the structure and purity of the synthesized compound is paramount. Below is a guide to interpreting the expected spectroscopic data.
| Technique | Expected Features | Interpretation |
| ¹H NMR | δ ~1.4 ppm (t, 3H), ~3.9 ppm (s, 3H), ~4.4 ppm (q, 2H), ~6.8-7.5 ppm (m, 4H) | Triplet & Quartet: Signature of an ethyl group (-OCH₂CH₃). Singlet (~3.9 ppm): Methoxy group (-OCH₃) protons. Multiplets (aromatic region): Protons on the benzofuran ring system.[11] |
| ¹³C NMR | δ ~14 ppm, ~55 ppm, ~62 ppm, ~95-160 ppm (multiple peaks), ~160 ppm | ~14 & ~62 ppm: Carbons of the ethyl ester group. ~55 ppm: Methoxy carbon. ~95-160 ppm: Aromatic and furan ring carbons.[12] ~160 ppm: Carbonyl carbon of the ester. |
| IR (Infrared) | ~1710-1730 cm⁻¹, ~1600 cm⁻¹, ~1200-1300 cm⁻¹ | Strong absorption at ~1720 cm⁻¹: C=O stretch of the ester. Absorption at ~1600 cm⁻¹: C=C stretching of the aromatic ring. Strong absorption at ~1250 cm⁻¹: C-O stretching, characteristic of the ester and ether linkages. |
| MS (Mass Spec) | m/z = 220.07 [M]⁺ | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₂O₄). |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile starting material for the synthesis of biologically active molecules.[1][13] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[2][3][13]
Role as a Core Scaffold
This molecule is an ideal entry point for building compound libraries for high-throughput screening. The ester can be readily hydrolyzed to the corresponding carboxylic acid (6-methoxybenzofuran-2-carboxylic acid, CAS 50551-61-6)[14], which can then be coupled with various amines to form a diverse library of amides. This amide coupling strategy is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
Workflow in a Drug Discovery Campaign
The integration of this scaffold into a typical drug discovery pipeline is illustrated below. The process leverages the molecule's reactivity for rapid diversification and biological screening.
Caption: Drug discovery workflow using the target scaffold.
In Silico Applications
The defined structure of this compound and its derivatives makes them highly suitable for in silico drug discovery methods.[15][16][17] Computational tools can be used to predict the binding of virtual libraries based on this scaffold to protein targets, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block for medicinal chemists. By leveraging this scaffold, researchers can efficiently generate novel molecular entities with the potential to address a wide range of therapeutic needs, from infectious diseases to oncology.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 50551-57-0 [amp.chemicalbook.com]
- 5. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 8. jocpr.com [jocpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 15. In silico functional profiling of small molecules and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Ethyl 6-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-methoxybenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering insights grounded in established scientific principles and experimental data.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid bicyclic benzofuran core, which is a common scaffold in many biologically active molecules. The IUPAC name for this compound is ethyl 6-methoxy-1-benzofuran-2-carboxylate, and it is also known by its CAS number 50551-57-0.[1]
The core structure consists of a benzene ring fused to a furan ring. Key substituents that dictate its chemical behavior include a methoxy group (-OCH₃) at the 6-position of the benzene ring and an ethoxycarbonyl group (-COOCH₂CH₃) at the 2-position of the furan ring. The presence of the electron-donating methoxy group and the electron-withdrawing ester group significantly influences the electron density distribution within the aromatic system, impacting its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | [2] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 50551-57-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromomalonate, in the presence of a base.[4][5] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.
Below is a representative experimental protocol for the synthesis of the parent acid, which can be subsequently esterified to yield the title compound.
Experimental Protocol: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[5]
Materials:
-
2-hydroxy-4-methoxybenzaldehyde (11 g)
-
Ethyl bromomalonate (20.3 g)
-
Potassium carbonate (12.3 g)
-
Methyl-ethyl ketone (51 ml)
-
Methanol
-
Potassium hydroxide
-
Aqueous hydrochloric acid
Procedure:
-
Combine 2-hydroxy-4-methoxybenzaldehyde, ethyl bromomalonate, potassium carbonate, and methyl-ethyl ketone in a three-necked flask.
-
Reflux the mixture for 6 hours.
-
After reflux, add a methanol solution of potassium hydroxide to hydrolyze the ester.
-
Once the hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.
-
Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid.
-
The carboxylic acid can then be esterified to the ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid).
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the ethyl ester group. The protons on the benzofuran ring system will appear in the aromatic region, with their chemical shifts and coupling patterns providing information about their positions.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of 100-160 ppm, and the aliphatic carbons of the ethyl and methoxy groups will be observed in the upfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the C=O stretch of the ester, the C-O stretches of the ester and ether, and the aromatic C-H and C=C vibrations.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1100 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Materials Science
Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Research has shown that benzofuran-containing molecules exhibit potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
The specific substitution pattern of this compound, particularly the methoxy group at the 6-position, has been implicated in favorable biological activities. For instance, studies on related 6-methoxy benzofuran derivatives have demonstrated their potential in the treatment of senile osteoporosis.
The benzofuran core is also being explored in the field of materials science for the development of organic electronic materials, owing to its rigid, planar structure and tunable electronic properties.
Diagram 2: Potential Application Areas
Caption: Potential applications of this compound.
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant potential for further investigation. Its synthesis is well-established, and its structural features make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Further detailed characterization and biological evaluation of this specific compound are warranted to fully explore its potential.
References
Spectroscopic Data for Ethyl 6-methoxybenzofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of Ethyl 6-methoxybenzofuran-2-carboxylate (CAS Number: 50551-57-0, Molecular Formula: C₁₂H₁₂O₄, Molecular Weight: 220.22 g/mol ) combines a benzofuran core, a methoxy substituent on the benzene ring, and an ethyl carboxylate group at the 2-position of the furan ring. These features will give rise to characteristic signals in each spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring, the furan proton, the methoxy group protons, and the protons of the ethyl ester group. The anticipated chemical shifts (in ppm, relative to a TMS standard) are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.5 | d | ~8.5 | 1H |
| H-3 | ~7.4 | s | - | 1H |
| H-5 | ~7.0 | dd | ~8.5, ~2.2 | 1H |
| H-4 | ~6.9 | d | ~2.2 | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -OCH₃ | ~3.9 | s | - | 3H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Rationale for Predicted Chemical Shifts
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating methoxy group at position 6 will shield the ortho (H-5, H-7) and para (no proton) positions, shifting them slightly upfield compared to unsubstituted benzofuran. H-7 is expected to be a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-7 and H-4. H-4 will likely appear as a doublet due to coupling with H-5.
-
Furan Proton (H-3): The proton at the 3-position of the furan ring is expected to be a singlet and will appear downfield due to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the adjacent ester group.
-
Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet due to coupling with the three adjacent methyl protons. Their chemical shift will be downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~160-165 |
| C-7a | ~158 |
| C-6 | ~156 |
| C-2 | ~145 |
| C-3a | ~123 |
| C-5 | ~115 |
| C-7 | ~113 |
| C-3 | ~105 |
| C-4 | ~95 |
| -OCH₂CH₃ | ~61 |
| -OCH₃ | ~56 |
| -OCH₂CH₃ | ~14 |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 160-170 ppm.
-
Aromatic and Furan Carbons: The carbons of the benzofuran ring will appear in the aromatic region (90-160 ppm). The carbons attached to oxygen (C-2, C-6, C-7a) will be the most deshielded in this region. The methoxy group will cause a significant downfield shift for C-6.
-
Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂-) will appear around 60-65 ppm due to the attachment to the electronegative oxygen atom. The methyl carbon of the ethyl group (-CH₃) and the methoxy carbon (-OCH₃) will be the most shielded carbons, appearing at the highest field.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound (MW = 220.22), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups from the ester functionality.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 220 | [M]⁺ | Molecular Ion |
| 191 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 175 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 147 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |
Fragmentation Rationale
The fragmentation of esters often proceeds through cleavage of the bonds adjacent to the carbonyl group. The loss of the ethyl radical (•C₂H₅) or the ethoxy radical (•OC₂H₅) are common fragmentation pathways for ethyl esters. Subsequent fragmentation of the benzofuran ring would lead to a more complex pattern of lower mass ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3000-3100 | Aromatic C-H Stretch | Medium |
| ~2850-2980 | Aliphatic C-H Stretch | Medium |
| ~1715-1730 | C=O Stretch (Ester) | Strong |
| ~1600, ~1480 | Aromatic C=C Stretch | Medium-Strong |
| ~1250-1300 | Aryl-O Stretch (Methoxy) | Strong |
| ~1000-1200 | C-O Stretch (Ester & Furan) | Strong |
Rationale for IR Absorptions
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group. Its position is influenced by conjugation with the benzofuran ring, which typically lowers the frequency compared to a saturated ester.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed below 3000 cm⁻¹.
-
C=C Stretches: The stretching vibrations of the aromatic and furan rings will give rise to several bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the stretching of the various C-O bonds (ester, methoxy, and furan ether) will be present in the fingerprint region (1000-1300 cm⁻¹).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄), or as a solid dispersion in a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Key Structural and Spectroscopic Relationships
To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key ¹H NMR correlations for the molecule.
Caption: Key ¹³C NMR correlations for the molecule.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this important synthetic intermediate. The provided rationales and experimental protocols offer a solid foundation for the practical application of these spectroscopic techniques in a laboratory setting. It is important to note that the presented data is predictive and should be confirmed with experimental results for definitive characterization.
The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide for Drug Discovery
The benzofuran scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of natural products and synthetically derived molecules with diverse and potent biological activities has cemented its importance as a foundational template for drug discovery. This in-depth technical guide provides a comprehensive exploration of the core pharmacological properties of benzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.
Anticancer Properties: Targeting the Hallmarks of Malignancy
Benzofuran derivatives have emerged as a significant class of cytotoxic agents, demonstrating potent activity against a wide array of human cancer cell lines.[1][2] Their multifaceted mechanisms of action often converge on critical cellular processes, including the disruption of microtubule dynamics, modulation of key oncogenic signaling pathways, and the induction of programmed cell death (apoptosis).[3][4]
Mechanism of Action: Inhibition of Tubulin Polymerization and Apoptosis Induction
A prominent anticancer strategy employed by numerous benzofuran derivatives is the interference with microtubule dynamics.[5][6] Microtubules, essential components of the cytoskeleton and the mitotic spindle, are crucial for cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6]
Certain benzofuran derivatives also trigger apoptosis through intrinsic and extrinsic pathways. This can involve the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, or through the induction of mitochondrial-mediated apoptosis.[7] Other mechanisms include the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis.[8]
Below is a diagram illustrating the induction of apoptosis by benzofuran derivatives through the mitochondrial pathway.
Caption: Mitochondrial pathway of apoptosis induced by benzofuran derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 |
| Amiloride-Benzofuran Hybrid (Compound 5) | Not Specified | 0.43 |
| 3-Formylbenzofuran (3b) | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 |
| 3-Formylbenzofuran (3c) | SK-Hep-1 (Hepatocellular Carcinoma) | 6.013 |
| 3-Methylbenzofuran (16b) | A549 (Lung Cancer) | 1.48 |
| Oxadiazolylbenzofuran (14c) | HCT116 (Colon Cancer) | 3.27 |
| Benzofuran-Isatin Conjugate (5a) | SW-620 (Colorectal Cancer) | 8.7 |
| Benzofuran-Isatin Conjugate (5d) | SW-620 (Colorectal Cancer) | 6.5 |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast Cancer) | 3.01 |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon Cancer) | 5.20 |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast Cancer) | 3.41 |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast Cancer) | 2.27 |
| Benzofuran-based Chalcone (4g) | HeLa (Cervical Cancer) | 5.61 |
| Benzofuran-based Chalcone (4g) | HCC1806 (Breast Cancer) | 5.93 |
| Benzofuran-based Chalcone (4n) | HeLa (Cervical Cancer) | 3.18 |
Note: The data presented is a selection from various sources for illustrative purposes.[2][3][9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13]
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated and vehicle controls.[14]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[14]
-
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[13]
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, making them a promising class of compounds for the development of novel antimicrobial agents.[15][16]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides MIC values for selected benzofuran derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Compound 1 | Salmonella typhimurium | 12.5 |
| Compound 1 | Escherichia coli | 25 |
| Compound 1 | Staphylococcus aureus | 12.5 |
| Compound 6 | Penicillium italicum | 12.5 |
| Compound 6 | Colletotrichum musae | 12.5-25 |
| Benzofuran analog (hydrophobic) | Escherichia coli | 0.39-3.12 |
| Benzofuran analog (hydrophobic) | Staphylococcus aureus | 0.39-3.12 |
| Benzofuran analog (hydrophobic) | Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 |
| Benzofuran analog (hydrophobic) | Bacillus subtilis | 0.39-3.12 |
| Benzofuran amide derivative (6a) | Bacillus subtilis | 6.25 |
| Benzofuran amide derivative (6b) | Staphylococcus aureus | 6.25 |
| Benzofuran amide derivative (6f) | Escherichia coli | 6.25 |
| 3-Benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50-200 |
| 3-Benzofurancarboxylic acid derivative (VI) | Candida albicans | 100 |
Note: The data presented is a selection from various sources for illustrative purposes.[15][17][18][19]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22]
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[22]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[21]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[22]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[17][23]
Mechanism of Action: Inhibition of Nitric Oxide Production
In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to the overproduction of nitric oxide (NO), a key inflammatory mediator. Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the activity of iNOS or by interfering with the signaling pathways that lead to its expression, such as the NF-κB and MAPK pathways.[23]
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table shows the inhibitory activity of selected benzofuran derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound/Derivative | IC50 (µM) for NO Inhibition |
| Compound 1 | 17.3 |
| Compound 4 | 16.5 |
| Piperazine/Benzofuran Hybrid (5d) | 52.23 |
Note: The data presented is a selection from various sources for illustrative purposes.[17][23]
Experimental Protocol: LPS-Induced Nitric Oxide Production Inhibition Assay
This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.[24][25]
Caption: A procedural flowchart for the LPS-induced nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.[24]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for a short period (e.g., 30 minutes).[24]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS and the production of NO.[24]
-
Incubation: Incubate the plates for approximately 20-24 hours.[24]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.[26]
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
The benzofuran scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse pharmacological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore its continued relevance and potential for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in numerous research endeavors provide a critical roadmap for the rational design of next-generation benzofuran-based drugs with enhanced efficacy and selectivity. The experimental protocols and mechanistic insights detailed in this guide are intended to serve as a valuable resource for scientists dedicated to unlocking the full therapeutic promise of this exceptional molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 18. jopcr.com [jopcr.com]
- 19. mdpi.com [mdpi.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Ethyl 6-methoxybenzofuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential anticancer agents and other therapeutic compounds.[3] This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.
Synthetic Strategy: A Modified Perkin-Oglialoro Approach
The chosen synthetic route is a robust and efficient one-pot reaction starting from the readily available 2-hydroxy-4-methoxybenzaldehyde. This method is a variation of the Perkin-Oglialoro reaction, which involves the condensation of a salicylaldehyde derivative with an α-haloester in the presence of a weak base to form the benzofuran ring system.[4][5] The reaction proceeds through an initial alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic benzofuran ring.
Experimental Protocol
This protocol details the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde and ethyl bromomalonate.
Materials and Reagents
| Reagent | Molecular Wt. | Quantity (mmol) | Mass/Volume | Equivalents |
| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 g/mol | 72.3 | 11.0 g | 1.0 |
| Ethyl bromomalonate | 239.04 g/mol | 84.9 | 20.3 g | 1.17 |
| Anhydrous Potassium Carbonate | 138.21 g/mol | 89.0 | 12.3 g | 1.23 |
| Methyl Ethyl Ketone (MEK) | 72.11 g/mol | - | 51 mL | - |
| Methanol | 32.04 g/mol | - | As needed | - |
| Potassium Hydroxide | 56.11 g/mol | - | As needed | - |
| Hydrochloric Acid (aqueous) | 36.46 g/mol | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (11.0 g, 72.3 mmol), ethyl bromomalonate (20.3 g, 84.9 mmol), and anhydrous potassium carbonate (12.3 g, 89.0 mmol) in methyl ethyl ketone (MEK, 51 mL).[4]
-
Expert Insight: Anhydrous potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl group but not the α-carbon of the malonate, preventing self-condensation of the ethyl bromomalonate. MEK is an excellent solvent for this reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants.
-
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature facilitates the nucleophilic attack of the phenoxide on the ethyl bromomalonate and the subsequent intramolecular cyclization. The 6-hour duration is typically sufficient for the reaction to proceed to completion.
-
-
Saponification (Hydrolysis): After the initial reaction is complete, add a solution of potassium hydroxide in methanol to the reaction mixture. Continue to heat the mixture to effect hydrolysis of the ester groups.
-
Note: The original protocol leads to the carboxylic acid.[4] For the synthesis of the ethyl ester, this saponification step should be omitted and the workup should proceed directly after the initial 6-hour reflux. The protocol is presented here as described in the source for the synthesis of the corresponding carboxylic acid, which can then be re-esterified if desired. For direct synthesis of the ethyl ester, proceed to step 5 after the 6-hour reflux.
-
-
Acidification: After hydrolysis is complete, cool the reaction mixture to room temperature and pour it into an aqueous solution of hydrochloric acid. This will protonate the carboxylate, causing the product, 6-methoxy-benzofuran-2-carboxylic acid, to precipitate.[4]
-
Isolation and Purification (for direct ethyl ester synthesis): After the 6-hour reflux, cool the reaction mixture and filter off the potassium salts. Concentrate the filtrate under reduced pressure to remove the MEK. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Reaction Mechanism and Workflow
The synthesis proceeds through a multi-step mechanism within a single pot. The key transformations are outlined below.
Caption: Workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process monitoring and characterization of the final product.
-
TLC Monitoring: The progress of the reaction can be tracked by TLC, allowing for confirmation of the consumption of starting materials and the formation of the product.
-
Spectroscopic Analysis: The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 220.22 g/mol .[6]
-
Physical Properties: The final product should be a solid at room temperature.
Alternative Synthetic Routes
While the described protocol is highly effective, other synthetic strategies exist for the formation of the benzofuran ring system. One notable alternative is the Darzens glycidic ester condensation .[7][8][9] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] Subsequent acid-catalyzed cyclization of the glycidic ester can yield the benzofuran core.
Another classical approach is the Perkin rearrangement , where a 2-halocoumarin undergoes a ring contraction in the presence of a hydroxide to form a benzofuran.[10][11] This method, however, requires the prior synthesis of the coumarin precursor.
Conclusion
The protocol presented here provides a reliable and efficient method for the synthesis of this compound, a key building block in synthetic organic chemistry. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps, researchers can confidently produce this valuable compound for their drug discovery and development endeavors.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. jocpr.com [jocpr.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Darzens reaction - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 6-methoxybenzofuran-2-carboxylate in Organic Synthesis
Introduction
Ethyl 6-methoxybenzofuran-2-carboxylate is a highly versatile heterocyclic building block in modern organic synthesis. Comprising a fused benzofuran ring system substituted with a methoxy group and an ethyl ester, this molecule serves as a pivotal precursor for a wide array of complex organic structures. Its intrinsic reactivity and substitution pattern make it an ideal starting material for the synthesis of pharmacologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the core reactivity of this compound, alongside detailed protocols for its synthesis and subsequent transformations into key intermediates for drug discovery and development.
Physicochemical Properties and Data
The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 50551-57-0 | [4][5][6] |
| Molecular Formula | C₁₂H₁₂O₄ | [4][7][8] |
| Molecular Weight | 220.22 g/mol | [4][5][8] |
| Typical Purity | ≥97% | [5][8] |
| Appearance | Off-white to light yellow solid | - |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the reactivity of its ester functional group and the potential for modification of the benzofuran core. The primary transformations are centered around the C-2 carboxylate group, which acts as a handle for chain extension, functional group interconversion, and the introduction of diverse molecular fragments.
Key Transformations:
-
Ester Hydrolysis: The most fundamental reaction is the saponification of the ethyl ester to yield 6-methoxybenzofuran-2-carboxylic acid.[9] This carboxylic acid is a crucial intermediate, enabling the formation of amides, acid chlorides, and other acyl derivatives, which are common motifs in bioactive molecules.[10]
-
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (6-methoxymethoxybenzofuran-2-yl)methanol. This transformation opens pathways to ethers, halides, and other functional groups derived from alcohols.
-
Amide Formation: Through direct aminolysis or, more commonly, via the intermediate carboxylic acid, a wide variety of amides can be synthesized. This is a cornerstone of medicinal chemistry for generating compound libraries to explore structure-activity relationships (SAR).[11]
-
Precursor to Bioactive Scaffolds: The 6-methoxybenzofuran core is a key feature in compounds developed for treating conditions like senile osteoporosis by promoting bone formation.[12][13] It is also integral to synthetic aurones with antimicrobial and anti-inflammatory properties and various derivatives with potential anticancer activity.[1][2]
The following diagram illustrates the central role of this compound and its primary synthetic transformations.
References
- 1. ijper.org [ijper.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 50551-57-0 [chemicalbook.com]
- 7. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. prepchem.com [prepchem.com]
- 10. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 6-methoxybenzofuran-2-carboxylate in Medicinal Chemistry
Introduction: The Benzofuran Core in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties, making it an ideal framework for interaction with various biological targets.[1][3] This has led to the development of numerous benzofuran-containing drugs with a wide range of therapeutic applications, including antiarrhythmic (amiodarone), antimicrobial, and anticancer agents.[4][5][6] Within this important class of compounds, Ethyl 6-methoxybenzofuran-2-carboxylate and its corresponding carboxylic acid have emerged as valuable building blocks and pharmacophores in the pursuit of novel therapeutics. The strategic placement of the methoxy group at the 6-position and the carboxylate at the 2-position provides synthetic handles for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8]
This application note will delve into the multifaceted applications of this compound in medicinal chemistry, with a particular focus on its role in the development of anticancer and anti-inflammatory agents. We will explore the underlying mechanisms of action, provide detailed synthetic protocols, and present biological evaluation methodologies to guide researchers in harnessing the full potential of this versatile scaffold.
Anticancer Applications: A Scaffold for Targeting Tumor Growth
The benzofuran nucleus is a recurring theme in the design of novel anticancer agents.[2][3][6] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[7][8] While direct anticancer activity data for this compound is not extensively reported in publicly available literature, its derivatives and structurally related compounds have demonstrated significant potential.
Structure-Activity Relationship (SAR) Insights
SAR studies on benzofuran derivatives have revealed key structural features that contribute to their anticancer potency. For instance, the nature and position of substituents on the benzofuran ring, as well as modifications of the 2-carboxylate group, can dramatically influence cytotoxicity and selectivity for cancer cell lines.[1][2][7]
-
Substitution at the 3-position: Introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to increase the antiproliferative activity of some 2-aroylbenzofuran derivatives.[7]
-
Aromatic Substituents: The presence of specific aromatic moieties, such as a 3',4',5'-trimethoxybenzoyl group at the 2-position, can lead to potent inhibitors of tubulin polymerization.[7]
-
Halogenation: The introduction of halogen atoms into the benzofuran scaffold has been a successful strategy to enhance anticancer activity.[9]
-
Carboxylate Derivatization: Conversion of the C-2 carboxylate to amides or other bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties.[6]
The following diagram illustrates the general structure of a benzofuran-2-carboxylate scaffold and highlights key positions for modification to enhance anticancer activity.
Caption: Key modification sites on the benzofuran scaffold for enhancing anticancer activity.
Protocol: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid
This protocol describes the synthesis of the carboxylic acid derivative, which can be readily esterified to yield this compound.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Ethyl bromomalonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl ethyl ketone (MEK)
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), and anhydrous potassium carbonate (12.3 g) in methyl ethyl ketone (51 ml).[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours with vigorous stirring.[7]
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of potassium hydroxide in methanol. Continue stirring until the hydrolysis is complete (monitoring by TLC is recommended).[7]
-
Acidification and Precipitation: Carefully pour the hydrolyzed product into an aqueous solution of hydrochloric acid. A precipitate of 6-methoxy-benzofuran-2-carboxylic acid will form.[7]
-
Isolation and Purification: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the desired product. The melting point of the product should be between 208°C and 211°C.[7]
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The benzofuran scaffold has been explored for the development of novel anti-inflammatory agents.[10] Derivatives have been shown to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[10]
Mechanism of Action
Benzofuran derivatives can exert their anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
-
Suppression of Cytokine Production: Benzofurans can down-regulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10]
-
Modulation of Signaling Pathways: Certain benzofuran hybrids have been found to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, thereby blocking the downstream inflammatory cascade.[10]
The following diagram illustrates the potential points of intervention for benzofuran derivatives in the inflammatory signaling pathway.
Caption: Potential inhibition points of benzofuran derivatives in inflammatory signaling.
Protocol: In Vitro Evaluation of Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol provides a general method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Test compound (e.g., a derivative of this compound)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, can be determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each concentration of the test compound.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the biological potential of its derivatives make it an attractive starting point for the development of novel anticancer and anti-inflammatory agents. Further exploration of the structure-activity relationships of derivatives of this compound, coupled with mechanistic studies, will undoubtedly lead to the discovery of new and effective therapeutic agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the biological activities of novel compounds based on this promising benzofuran core.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 6-Methoxybenzofuran-2-carboxylate as a Versatile Building Block for Novel Compound Synthesis
Abstract
The benzofuran nucleus is a privileged heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] This application note presents Ethyl 6-methoxybenzofuran-2-carboxylate as a strategic and versatile starting material for the synthesis of novel, high-value compounds. We provide detailed, field-tested protocols for four key transformations: ester hydrolysis (saponification), direct amidation, C-5 position arylation via Suzuki-Miyaura cross-coupling, and an advanced multi-step synthesis of complex polyheterocycles via the Pictet-Spengler reaction. Each protocol is designed to be self-validating and includes expert commentary on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Benzofuran Core
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds are fundamental to modern drug discovery, with approximately 60% of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[3] Among these, the benzofuran scaffold is particularly significant.[5] Its rigid, planar structure and ability to engage in various intermolecular interactions (such as hydrogen bonding and π-stacking) with biological targets make it an ideal framework for developing potent and selective therapeutic agents.[3] The broad biological relevance of benzofurans has driven extensive research into novel synthetic methodologies for their derivatization.[1][4]
This compound: A High-Potential Building Block
This compound is a particularly valuable starting material due to its distinct structural features, which allow for controlled, regioselective modifications:
-
The Benzofuran Core: Provides the foundational pharmacophore with inherent biological relevance.
-
The 2-Carboxylate Ester: Serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to a primary alcohol, opening pathways to a multitude of derivative classes.
-
The 6-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, directing further electrophilic substitution and potentially enhancing binding affinity to biological targets.
This guide will demonstrate how to leverage these features to construct diverse and complex molecular architectures.
Key Synthetic Transformations and Protocols
This section provides step-by-step protocols for transforming this compound into key intermediates and final compounds.
Protocol 1: Saponification to 6-Methoxybenzofuran-2-carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a foundational step, converting the ester into a more versatile functional group for subsequent reactions like amide bond formation.[6] This protocol utilizes basic conditions (saponification), which is often preferred for its irreversible nature and straightforward product isolation.[7]
Caption: Reaction scheme for the saponification of this compound.
Background and Rationale: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. An irreversible acid-base reaction between the carboxylic acid product and the excess base drives the reaction to completion. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product. Ethanol is used as a co-solvent to ensure miscibility of the organic ester and the aqueous base.
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per 1 g of ester).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in a minimal amount of deionized water and add it to the stirred ester solution.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Workup - Solvent Removal and Neutralization: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by dropwise addition of concentrated HCl. A white precipitate of the carboxylic acid will form.
-
Extraction: Extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.
Data Summary Table:
| Parameter | Expected Value | Method of Analysis |
|---|---|---|
| Product | 6-Methoxybenzofuran-2-carboxylic acid | 1H NMR, LC-MS |
| Typical Yield | >95% | Gravimetric |
| Purity | >98% | HPLC, NMR |
| Appearance | White to off-white solid | Visual |
| Reference Melting Point | 208-211 °C[8] | Melting Point Apparatus |
Protocol 2: Direct Amidation for Bioactive Scaffolds
Amide bond formation is one of the most critical reactions in medicinal chemistry.[9] This protocol describes the direct conversion of the ester to an amide using an amine with a non-nucleophilic base, which facilitates the reaction without promoting saponification.[10]
Caption: General scheme for the direct amidation of this compound.
Background and Rationale: Direct amidation of unactivated esters is challenging. This protocol employs a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the incoming amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. Toluene is an excellent solvent for this transformation, and the reaction can often proceed efficiently at room temperature.[10]
Materials and Equipment:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
LiHMDS (1.0 M solution in THF, 2.0 eq)
-
Anhydrous Toluene
-
Anhydrous glassware, argon or nitrogen atmosphere, magnetic stirrer.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, argon-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous toluene (10 mL per 0.2 mmol of ester).
-
Reagent Addition: Add the desired amine (1.2 eq) to the solution.
-
Initiation: With vigorous stirring, add the LiHMDS solution (2.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary Table:
| Parameter | Expected Value | Method of Analysis |
|---|---|---|
| Product | N-substituted-6-methoxybenzofuran-2-carboxamide | 1H NMR, LC-MS |
| Typical Yield | 60-90% (substrate dependent) | Gravimetric |
| Purity | >95% after chromatography | HPLC, NMR |
Workflow 3: Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups.[11][12] Since the starting material lacks a halide, a two-step sequence involving electrophilic bromination followed by a palladium-catalyzed cross-coupling is required.
Caption: Two-step workflow for the C-5 arylation of the benzofuran scaffold.
Background and Rationale: The electron-donating 6-methoxy group and the oxygen of the furan ring activate the benzene ring towards electrophilic aromatic substitution. The C-5 position is electronically and sterically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for this transformation.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in acetonitrile or chloroform.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 4-8 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture and purify directly by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 5-bromo-6-methoxybenzofuran-2-carboxylate.
Background and Rationale: This reaction couples the 5-bromo derivative with an arylboronic acid in the presence of a palladium catalyst and a base.[13] Pd(PPh₃)₄ is a robust, air-stable catalyst suitable for a wide range of substrates. A base (e.g., K₃PO₄ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[11]
Materials and Equipment:
-
Ethyl 5-bromo-6-methoxybenzofuran-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous glassware, argon atmosphere, reflux condenser.
Step-by-Step Protocol:
-
Setup: In an argon-flushed flask, combine the 5-bromo starting material (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 8-16 hours, monitoring by TLC.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography.
Data Summary Table:
| Parameter | Expected Value | Method of Analysis |
|---|---|---|
| Product | Ethyl 5-aryl-6-methoxybenzofuran-2-carboxylate | 1H NMR, LC-MS |
| Typical Yield | 65-95% (boronic acid dependent) | Gravimetric |
| Purity | >95% after chromatography | HPLC, NMR |
Workflow 4: Advanced Scaffolds via Pictet-Spengler Reaction
This advanced, multi-step workflow transforms the simple starting ester into complex, fused polycyclic systems, which are common motifs in natural alkaloids.[14] The key is the formation of a β-arylethylamine intermediate, which then undergoes an intramolecular cyclization with an aldehyde.[15][16]
Caption: Multi-step workflow for Pictet-Spengler cyclization.
Background and Rationale:
-
Reduction: The ester is first reduced to the primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Activation: The alcohol is a poor leaving group. It is activated by conversion to a mesylate or tosylate.
-
Nitrogen Introduction: The activated alcohol undergoes an Sₙ2 reaction with sodium azide to introduce the nitrogen precursor.
-
Amine Formation: The azide is reduced to the primary amine.
-
Pictet-Spengler Cyclization: The β-benzofurylethylamine condenses with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich C-3 position of the furan ring in an intramolecular electrophilic substitution, yielding the cyclized product.[15][17]
Step-by-Step Protocol (Condensed):
-
Protocol 4a (Reduction): Slowly add LiAlH₄ (1.5 eq) to a solution of the starting ester in anhydrous THF at 0°C. Allow to warm to room temperature and stir until the reaction is complete. Carefully quench with water and NaOH solution, filter, and extract to isolate 2-(hydroxymethyl)-6-methoxybenzofuran.
-
Protocol 4b (Activation & Azide Displacement): React the alcohol with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate. Without purification, react the crude mesylate with sodium azide (NaN₃) in DMF at 60°C to yield 2-(azidomethyl)-6-methoxybenzofuran.
-
Protocol 4c (Azide Reduction): Reduce the azide using H₂ gas with a Pd/C catalyst in methanol, or by using LiAlH₄ in THF, to obtain the crucial 2-(aminomethyl)-6-methoxybenzofuran intermediate.
-
Protocol 4d (Pictet-Spengler Reaction): Dissolve the amine (1.0 eq) and a desired aldehyde (1.1 eq) in an anhydrous solvent like dichloromethane. Add trifluoroacetic acid (TFA) as a catalyst and stir at room temperature until cyclization is complete. Purify the resulting polycyclic product via column chromatography.
Conclusion
This compound is a cost-effective and highly adaptable building block for accessing a diverse range of complex chemical entities. The functional handles at the C-2 and C-6 positions provide orthogonal reactivity, allowing for a strategic and controlled approach to molecular design. The protocols detailed in this application note provide robust and reproducible methods for key transformations, empowering researchers in medicinal chemistry and drug discovery to rapidly generate novel compound libraries based on the privileged benzofuran scaffold.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 6. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pjps.pk [pjps.pk]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
Ethyl 6-methoxybenzofuran-2-carboxylate: A Keystone Scaffold for Medicinal Chemistry and Materials Science
An Application Note for the Advanced Researcher
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, Ethyl 6-methoxybenzofuran-2-carboxylate serves as a versatile and highly functionalized intermediate for accessing a diverse array of more complex molecular architectures. Its strategic methoxy and ethyl ester functionalities provide orthogonal handles for sequential chemical modifications. This guide provides an in-depth exploration of the experimental setups for key transformations involving this compound, focusing on the causality behind protocol design, ensuring procedural robustness, and grounding the science in authoritative literature.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₄ | [PubChem][4] |
| Molecular Weight | 220.22 g/mol | [CymitQuimica][5] |
| CAS Number | 50551-57-0 | [ChemicalBook][6] |
| Appearance | Off-white to light yellow crystalline powder | |
| Purity | Typically ≥98% | [CymitQuimica][5] |
| MDL Number | MFCD14279719 | [CymitQuimica][5] |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar esters like ethyl benzoate provide a baseline for safe handling.[7]
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors. Combustible liquid.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and open flames. Keep the container tightly sealed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Core Synthetic Protocols and Mechanistic Rationale
This section details the experimental setups for the synthesis of the title compound and its subsequent, most common, high-value transformations.
Workflow Overview
The following diagram illustrates the central role of this compound as a precursor to key derivatives: the carboxylic acid, the primary alcohol, and, via a halogenated intermediate, biaryl compounds.
Caption: Synthetic utility of this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for benzofuran synthesis, involving the reaction of a salicylaldehyde derivative with an α-haloacetate.[8][9]
-
Principle: The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate, followed by an intramolecular condensation reaction to form the furan ring. The use of a base like potassium carbonate is crucial for deprotonating the phenol and facilitating the cyclization.
| Reagent | M.W. ( g/mol ) | Moles | Eq. | Amount Used |
| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 0.05 | 1.0 | 7.61 g |
| Ethyl chloroacetate | 122.55 | 0.055 | 1.1 | 6.74 g (5.9 mL) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 0.10 | 2.0 | 13.82 g |
| Acetone (solvent) | - | - | - | 200 mL |
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (7.61 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol) to 200 mL of acetone.
-
Stir the suspension vigorously. Add ethyl chloroacetate (5.9 mL, 0.055 mol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Further purify the product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure this compound.
Protocol 2: Hydrolysis to 6-Methoxybenzofuran-2-carboxylic acid
The ester functionality is readily cleaved under basic conditions (saponification) to yield the corresponding carboxylic acid, a crucial intermediate for amide couplings and other transformations.[9]
-
Principle: The reaction is a classic base-catalyzed ester hydrolysis. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide drives the reaction to completion. Acidification in the workup protonates the carboxylate salt to yield the final product.
| Reagent | M.W. ( g/mol ) | Moles | Eq. | Amount Used |
| This compound | 220.22 | 0.02 | 1.0 | 4.40 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.06 | 3.0 | 2.40 g |
| Ethanol (solvent) | - | - | - | 50 mL |
| Water (solvent) | - | - | - | 25 mL |
| 2M Hydrochloric Acid (HCl) | - | - | - | As needed |
Step-by-Step Methodology:
-
Dissolve this compound (4.40 g, 0.02 mol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (2.40 g, 0.06 mol) in 25 mL of water.
-
Add the NaOH solution to the flask and heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot disappears.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 6-Methoxybenzofuran-2-carboxylic acid. The product typically has a melting point between 208-211 °C.[9]
Protocol 3: Reduction to (6-methoxybenzofuran-2-yl)methanol
Reduction of the ester provides the corresponding primary alcohol, a valuable building block for ether synthesis or conversion to halides.
-
Principle: Esters are less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, a powerful reducing agent is required. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, but Lithium aluminum hydride (LiAlH₄) is.[10] The mechanism involves the delivery of two hydride ions. The first attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the ethoxide. This generates an intermediate aldehyde, which is immediately reduced by a second hydride ion to the alkoxide. An aqueous workup then protonates the alkoxide to give the final alcohol.[10][11]
| Reagent | M.W. ( g/mol ) | Moles | Eq. | Amount Used |
| This compound | 220.22 | 0.01 | 1.0 | 2.20 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.01 | 1.0 | 0.38 g |
| Anhydrous Tetrahydrofuran (THF) (solvent) | - | - | - | 50 mL |
| Saturated aq. Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Step-by-Step Methodology:
-
CRITICAL: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a 250 mL three-neck flask under N₂, suspend LiAlH₄ (0.38 g, 0.01 mol) in 20 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (2.20 g, 0.01 mol) in 30 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Quenching (Fieser workup): Cautiously and slowly add dropwise x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water (where x = grams of LiAlH₄ used, so 0.38 mL, 0.38 mL, and 1.14 mL respectively). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Stir the resulting mixture vigorously for 15-20 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent to yield the crude alcohol. Purify by column chromatography on silica gel if necessary.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the title compound itself is not suitable for direct coupling, a halogenated derivative is an excellent substrate. This protocol outlines the coupling of a related bromo-benzofuran with an arylboronic acid, a reaction readily adaptable to the title compound's derivatives.[12]
-
Principle: The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) species.[13][14] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzofuran, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[13][15]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
-
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Example Reaction: (Adapted from[12])
| Reagent | M.W. ( g/mol ) | Moles | Eq. | Amount Used |
|---|---|---|---|---|
| Ethyl 5-bromo-6-methoxybenzofuran-2-carboxylate | 299.11 | 0.5 | 1.0 | 149.5 mg |
| Phenylboronic Acid | 121.93 | 0.6 | 1.2 | 73.2 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 2.0 | 325.8 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 | 28.9 mg |
| Toluene/Water (10:1) (solvent) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
To a microwave vial or a Schlenk tube, add the bromo-benzofuran (149.5 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), cesium carbonate (325.8 mg, 1.0 mmol), and Pd(PPh₃)₄ (28.9 mg, 0.025 mmol).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of a 10:1 Toluene:Water mixture).
-
Heat the reaction mixture to 100-120 °C (either in an oil bath or a microwave reactor) for 2-12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-6-methoxybenzofuran-2-carboxylate.
Characterization of Products
Validation of the successful synthesis of the target molecules is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the products. For example, in the reduction protocol, the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a new singlet for the -CH₂OH protons (and a broad singlet for the -OH proton) would confirm the transformation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. For instance, in the hydrolysis protocol, the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carboxylic acid C=O stretch (~1680 cm⁻¹) would be indicative of success.
Conclusion
This compound is a demonstrably valuable and tractable starting material. The protocols outlined herein provide robust and reproducible methods for its conversion into carboxylic acids, primary alcohols, and, via halogenated intermediates, complex biaryl systems. The strategic positioning of its functional groups allows for a high degree of synthetic diversification, cementing its role as a key building block for researchers in drug discovery and materials science.[16][17] The mechanistic principles behind each transformation—saponification, hydride reduction, and palladium-catalyzed cross-coupling—are foundational concepts in organic chemistry, and their application to this scaffold enables the rapid generation of molecular complexity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 50551-57-0 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Ethyl 6-methoxybenzofuran-2-carboxylate for Biological Screening Libraries
Abstract: The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4][5] Ethyl 6-methoxybenzofuran-2-carboxylate is a versatile starting material, offering a strategic entry point for generating diverse molecular libraries. The functional handle at the C-2 position, an ethyl ester, is ripe for chemical modification, which has been shown to be critical for modulating the pharmacological profile of benzofuran derivatives.[6] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the systematic derivatization of this core scaffold. We present field-proven, step-by-step protocols for key transformations—hydrolysis, amidation, and hydrazinolysis—and explain the chemical rationale behind these strategic choices. The aim is to empower research teams to efficiently construct a library of novel benzofuran derivatives for high-throughput biological screening.
Introduction: The Benzofuran Scaffold in Drug Discovery
Benzofurans, heterocyclic compounds composed of fused benzene and furan rings, are of significant interest to medicinal chemists.[1] Their derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[3][4][7][8] The derivatization of the benzofuran core is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.
This compound serves as an ideal starting scaffold. The methoxy group at the C-6 position modifies the electronic properties of the aromatic system, while the C-2 ethyl ester is a versatile functional group that can be readily converted into carboxylic acids, amides, hydrazides, and other functionalities known to interact with biological targets. This guide focuses on the primary derivatization pathways emanating from this ester to build a chemically diverse library for screening.
Synthesis of Starting Material: this compound
Before derivatization, a reliable supply of the starting ester is essential. A common and efficient method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate derivative under basic conditions.[9][10] This protocol outlines a standard procedure for its synthesis.
Protocol 1: Synthesis of this compound
Rationale: This synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate, followed by an intramolecular cyclization (Perkin-like condensation) to form the benzofuran ring. Potassium carbonate acts as a base to deprotonate the phenol and facilitate the reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of the starting ester.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
To a round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Maintain reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Primary Derivatization Pathways
We will explore three primary, high-yield derivatization pathways starting from the parent ester. Each pathway unlocks a distinct class of compounds with unique physicochemical properties and potential biological activities.
Caption: Key derivatization pathways from the parent ester.
Pathway A: Hydrolysis and Subsequent Amidation
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational step.[11] The resulting carboxylic acid is a versatile intermediate that can be coupled with a wide array of amines to generate a library of benzofuran-2-carboxamides. Amide derivatives of benzofuran are well-documented for their potent anticancer and antimicrobial activities.[12][13][14]
Rationale: Alkaline hydrolysis (saponification) is an irreversible and high-yielding method for converting esters to carboxylic acids.[11] Sodium hydroxide in an alcohol/water mixture is used to cleave the ester bond. Subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric Acid (HCl, concentrated or 2N)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using HCl.
-
A white precipitate of 6-methoxybenzofuran-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Rationale: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid. This activated intermediate then readily reacts with a primary or secondary amine to form the stable amide bond. This method is highly efficient and compatible with a wide range of functional groups on the amine coupling partner.[12][14]
Materials:
-
6-Methoxybenzofuran-2-carboxylic acid
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
EDC·HCl
-
HOBt
-
A tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Suspend 6-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the suspension.
-
Stir the mixture at room temperature for 20-30 minutes until the solution becomes clear (indicating formation of the activated ester).
-
Add the desired amine (1.1 eq) followed by the dropwise addition of TEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 6-18 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the pure amide derivative.
Pathway B: Hydrazinolysis to Form Carbohydrazides
Direct conversion of the ester to a carbohydrazide using hydrazine hydrate is a robust and straightforward reaction.[15][16][17] The resulting benzofuran-2-carbohydrazide is a highly valuable intermediate. Its nucleophilic terminal -NH₂ group can be condensed with aldehydes and ketones to form hydrazones, or it can be used as a precursor for synthesizing various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves important pharmacophores.[16]
Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the stable carbohydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
Materials:
-
This compound
-
Hydrazine Hydrate (NH₂NH₂·H₂O, 80-100%)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. A solid product often precipitates.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under pressure to induce crystallization.
-
Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure 6-methoxybenzofuran-2-carbohydrazide.
Biological Activity and Data Presentation
The derivatization of the C-2 position of the benzofuran ring significantly impacts biological activity. Structure-activity relationship (SAR) studies have shown that introducing different functionalities allows for the fine-tuning of a compound's therapeutic potential.[6][7][18] For instance, certain amide and hydrazide derivatives have shown enhanced potency against various cancer cell lines.[12][14]
Below is a representative table summarizing potential biological activities based on published data for analogous benzofuran derivatives. This serves as a guide for what to expect when screening the newly synthesized library.
| Derivative Class | C-2 Functionality | Reported Biological Activities | Representative IC₅₀ Range (µM) | Reference Compounds |
| Amides | -CONH-Aryl | Anticancer (Lung, Breast), Antimicrobial | 0.8 - 10 | [12][13][14] |
| Amides | -CONH-Alkyl | Antimicrobial, Antifungal | 5 - 50 | [13] |
| Hydrazones | -CONH-N=CH-Aryl | Anticancer, Antimicrobial, Anticonvulsant | 1 - 25 | [15] |
| Oxadiazoles | 5-membered heterocycle | Antifungal, Fungicidal, Antimicrobial | Varies widely | [16] |
| Triazoles | 5-membered heterocycle | Antifungal, Antimicrobial | Varies widely |
Note: IC₅₀ values are highly dependent on the specific cell line or microbial strain tested and the nature of the substituents.
Conclusion
This application note provides a strategic and experimentally validated framework for the derivatization of this compound. By following the detailed protocols for hydrolysis, amidation, and hydrazinolysis, researchers can efficiently generate a diverse library of novel benzofuran compounds. The logical progression from a common starting material to varied functional endpoints is designed to maximize chemical diversity and increase the probability of identifying lead compounds with significant therapeutic potential in subsequent biological screening campaigns.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of Ethyl 6-methoxybenzofuran-2-carboxylate
Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of Ethyl 6-methoxybenzofuran-2-carboxylate (C₁₂H₁₂O₄), a key intermediate in pharmaceutical and materials science research.[1][2] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods.
Introduction: The Importance of Rigorous Characterization
This guide establishes a self-validating analytical workflow, ensuring that the data from each technique corroborates the others, leading to an unimpeachable structural assignment and purity profile.
Molecular Structure and Physicochemical Properties
Before delving into analytical protocols, understanding the basic properties of the target molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1][5] |
| CAS Number | 50551-57-0 | [5] |
| Appearance | Typically a white to off-white solid | N/A |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality:
We utilize both ¹H and ¹³C NMR. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Deuterated chloroform (CDCl₃) is a common choice of solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte.[6]
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Expected Spectra
¹H NMR Spectrum (400 MHz, CDCl₃): The proton signals are predicted based on the electronic environment. The electron-withdrawing ester group and the electron-donating methoxy group, along with the aromatic system, create distinct chemical shifts.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OCH₂CH₃ (CH₃) | ~1.4 | Triplet (t) | 3H | Aliphatic protons coupled to the adjacent methylene group. |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | Methoxy protons, no adjacent protons to couple with. |
| -OCH₂CH₃ (CH₂) | ~4.4 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent ester oxygen, coupled to the methyl group. |
| Ar-H (H5, H7) | ~6.9 - 7.1 | Multiplet (m) | 2H | Aromatic protons influenced by the electron-donating methoxy group. |
| Furan-H (H3) | ~7.3 | Singlet (s) | 1H | Proton on the furan ring, typically a sharp singlet. |
| Ar-H (H4) | ~7.5 | Doublet (d) | 1H | Aromatic proton adjacent to the fused furan ring. |
¹³C NMR Spectrum (101 MHz, CDCl₃): The chemical shifts of the carbon atoms are highly dependent on their hybridization and proximity to electronegative atoms.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -OCH₂C H₃ | ~14.5 | Aliphatic methyl carbon of the ethyl ester. |
| -OC H₃ | ~55.8 | Methoxy group carbon. |
| -OC H₂CH₃ | ~61.5 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| Ar-C (C7) | ~95.0 | Aromatic carbon ortho to the methoxy group. |
| Furan-C (C3) | ~110.0 | Furan ring carbon. |
| Ar-C (C5) | ~115.0 | Aromatic carbon meta to the methoxy group. |
| Ar-C (C4) | ~122.0 | Aromatic carbon deshielded by the ring fusion. |
| Furan-C (C3a) | ~125.0 | Bridgehead carbon. |
| Furan-C (C2) | ~145.0 | Furan carbon attached to the ester, highly deshielded. |
| Ar-C (C7a) | ~148.0 | Bridgehead carbon. |
| Ar-C (C6) | ~158.0 | Aromatic carbon attached to the methoxy group. |
| C =O | ~160.0 | Carbonyl carbon of the ester group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality:
The key functional groups in this compound—the ester, the ether, and the aromatic ring—have characteristic vibrational frequencies. The C=O stretch of the ester is particularly strong and sharp, making it an excellent diagnostic peak. The position of this peak can be influenced by conjugation; being attached to the benzofuran ring system, it is expected to appear at a slightly lower wavenumber than a simple aliphatic ester.[7]
Protocol: IR Data Acquisition (KBr Pellet Technique)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Scan: A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
Data Interpretation and Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic & Furan C-H | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (ethyl & methoxy) | Medium |
| ~1725-1710 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp |
| ~1620 & ~1480 | C=C Stretch | Aromatic Ring | Medium-Variable |
| ~1280-1250 | C-O Stretch | Aryl Ether (asymmetric) | Strong |
| ~1150-1050 | C-O Stretch | Ester (C-O-C) | Strong |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight with high precision.
Expertise & Causality:
Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. The molecular ion peak (M⁺˙) should correspond to the molecular weight of the compound (220.22). The fragmentation pattern can be logically deduced from the structure; weaker bonds, such as the ester linkage, are prone to cleavage.[8][9]
Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.
Data Interpretation and Expected Fragmentation Pattern
| m/z Value | Proposed Fragment Ion | Identity |
| 220 | [M]⁺˙ | Molecular Ion |
| 191 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 175 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 147 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |
| 118 | [C₈H₆O]⁺˙ | Benzofuran radical cation (from rearrangement) |
Chromatographic Purity Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds.
Expertise & Causality:
Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is an excellent choice for a molecule of this polarity. A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the organic solvent percentage), is often employed to ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the benzofuran system is a strong chromophore.
Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Column: Use a standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Data Interpretation:
A pure sample will exhibit a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Integrated Analytical Workflow
The characterization of this compound is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The following diagram illustrates a logical flow for comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
References
- 1. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50551-57-0 [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Ethyl 6-methoxybenzofuran-2-carboxylate in the Synthesis of Novel Anticancer Agents
Abstract
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer properties.[1][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of a key building block, Ethyl 6-methoxybenzofuran-2-carboxylate , in the synthesis of novel anticancer agents. We will move beyond simple procedural lists to explore the underlying chemical logic, provide detailed, field-tested protocols, and connect synthetic strategies to the ultimate biological mechanisms of action, such as kinase inhibition and induction of apoptosis.[4][5]
The Benzofuran Scaffold: A Foundation for Anticancer Drug Design
Benzofuran, a heterocyclic compound featuring fused benzene and furan rings, is a cornerstone in the development of therapeutic agents.[4][6] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets. The inherent versatility of the benzofuran ring system allows for substitutions at various positions, profoundly influencing the compound's pharmacological profile.
Notably, structure-activity relationship (SAR) studies have consistently revealed that modifications at the C-2 position of the benzofuran ring are critical for cytotoxic activity against cancer cells.[6] This makes This compound an exceptionally valuable starting material, as the ethyl ester group at C-2 serves as a versatile chemical handle for a multitude of synthetic transformations.
Synthesis of the Core Scaffold: this compound
Before its derivatization, it is crucial to understand the synthesis of the starting material itself. A common and efficient method involves the reaction of a substituted phenol with an alpha-halo ester.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis from 2-Hydroxy-4-methoxybenzaldehyde and an ethyl haloacetate, a well-established route.[7][8]
-
Reaction Principle: This synthesis typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan ring.
-
Reagents & Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or a similar weak base
-
Acetone or Methyl Ethyl Ketone (MEK) as solvent
-
Stir plate with heating mantle
-
Round-bottom flask and reflux condenser
-
-
Step-by-Step Procedure:
-
To a solution of 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) in acetone, add anhydrous Potassium Carbonate (2.0-3.0 eq).
-
Add Ethyl chloroacetate (1.1-1.5 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Strategic Derivatization for Anticancer Activity
The true potential of this compound is unlocked through its conversion into a diverse library of derivatives. The following section details key synthetic strategies.
Strategy A: Amide Scaffolding via Hydrolysis and Coupling
Causality: The conversion of the C-2 ester to an amide is a cornerstone of medicinal chemistry. The amide bond introduces a hydrogen bond donor and acceptor, which can be critical for target binding. Furthermore, coupling with a wide array of amines allows for systematic exploration of the chemical space around the benzofuran core to optimize potency, selectivity, and pharmacokinetic properties.[6]
Protocol 2: Synthesis of N-Aryl-6-methoxybenzofuran-2-carboxamide
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add Sodium Hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and acidify with dilute HCl (e.g., 2M) until the pH is ~2-3.
-
The precipitated 6-methoxybenzofuran-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.[8]
Step 2: Amide Coupling
-
In an inert atmosphere (Nitrogen or Argon), dissolve 6-methoxybenzofuran-2-carboxylic acid (1.0 eq), a selected amine (e.g., aniline derivative, 1.0 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired benzofuran-2-carboxamide derivative.
Strategy B: Synthesis of Hybrid Molecules
Causality: A modern and highly effective strategy in drug design is the creation of hybrid molecules that covalently link two or more distinct pharmacophores.[6] This can lead to compounds with multi-target activity or synergistic effects. The benzofuran scaffold can be linked to other known anticancer agents like quinazolinones, triazoles, or piperazines to generate novel chemical entities with enhanced potency.[5][6]
Biological Activity and Mechanism of Action
The anticancer efficacy of benzofuran derivatives stems from their ability to modulate critical cellular pathways involved in cancer progression.
-
Kinase Inhibition: Many benzofuran-based molecules function as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Targets include CDK2, mTOR, STAT3, and p38α MAP kinase.[5][6][9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[4][10]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, benzofuran derivatives can halt the proliferation of cancer cells, frequently causing arrest in the G2/M phase.[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various human cancer cell lines, demonstrating the scaffold's potent cytotoxic effects.
| Compound Type/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [4] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [4] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [4] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [4] |
| Halogenated Derivative (VIII) | HL-60 (Leukemia) | 0.1 | [2] |
| Imidazole Hybrid (13d) | MCF-7 (Breast) | 0.08 - 0.55 | [6] |
| Imidazole Hybrid (13d) | SW480 (Colon) | 0.08 - 0.55 | [6] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for the development of next-generation anticancer therapeutics. Its versatile C-2 ester functionality allows for the rational design and synthesis of diverse compound libraries through robust chemical strategies like amide scaffolding and hybrid molecule construction. The resulting derivatives have demonstrated potent efficacy across a range of cancer types by targeting fundamental cellular processes. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this powerful scaffold in the ongoing search for more effective cancer treatments.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Tandem Cyclization Reactions for the Synthesis of Complex Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Molecular Efficiency
The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] Amiodarone (an antiarrhythmic) and Psoralen (used in dermatology) are just two examples of the therapeutic importance of this structural motif.[1][2]
The challenge in modern drug discovery is not merely to synthesize these molecules, but to do so efficiently. Tandem reactions, also known as domino or cascade reactions, represent a paradigm of synthetic elegance, where multiple bond-forming events occur in a single pot without isolating intermediates.[7][8] This approach offers significant advantages, including:
-
Step Economy: Drastically reducing the number of synthetic steps.
-
Atom Economy: Maximizing the incorporation of starting material atoms into the final product.
-
Reduced Waste: Minimizing solvent use and purification steps.
-
Increased Complexity: Rapidly building intricate molecular architectures from simple precursors.
This technical guide provides an in-depth exploration of several powerful tandem cyclization strategies for constructing complex benzofuran derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization, and troubleshooting. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Logical Workflow for Tandem Cyclization Experiments
A successful tandem cyclization experiment relies on a systematic workflow from preparation to analysis. The following diagram outlines the critical stages.
Caption: General experimental workflow for tandem cyclization reactions.
Palladium-Catalyzed Tandem Cyclizations: The Intramolecular Heck Reaction
The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation.[9] Its intramolecular variant provides a powerful and reliable method for synthesizing heterocyclic systems, including benzofurans and 2,3-dihydrobenzofurans.[10][11][12] This strategy typically involves the cyclization of an aryl halide (or triflate) onto a tethered alkene.
Causality & Mechanistic Insight
The catalytic cycle, shown below, is the "why" behind this transformation's success. A Pd(0) species initiates the reaction by oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate. This is followed by migratory insertion of the tethered alkene into the Aryl-Pd bond. The final, and often stereochemistry-determining, step is β-hydride elimination, which forms the product and regenerates a Pd(H)X species. Reductive elimination of HX with a base regenerates the active Pd(0) catalyst, completing the cycle. The choice of ligands on the palladium center is critical; they modulate the catalyst's reactivity and stability, influencing reaction rates and selectivity.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Application Protocol: Enantioselective Synthesis of 2,3-Dihydrobenzofurans
This protocol is adapted from methodologies designed for the enantioselective synthesis of dihydrobenzofurans bearing a quaternary stereocenter, a common motif in natural products.[13]
Materials:
-
Substrate: o-iodophenyl allyl ether derivative (1.0 equiv, ~0.2 mmol)
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%)
-
Ligand: Chiral N,N-ligand (e.g., a Pybox derivative) (4 mol%)
-
Base: Ag₃PO₄ (1.2 equiv)
-
Solvent: Toluene (Anhydrous, ~0.1 M)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.9 mg, 0.004 mmol) and the chiral ligand (e.g., 1.3 mg, 0.008 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Add the o-iodophenyl allyl ether substrate (~0.2 mmol), silver phosphate (Ag₃PO₄, 99 mg, 0.24 mmol), and anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Stir the resulting suspension at 60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched 2,3-dihydrobenzofuran.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Substrate Scope & Expected Yields
The intramolecular Heck reaction is tolerant of a wide range of functional groups. The following table summarizes typical results.[13]
| Substrate Substituent (R) | Product Yield (%) | Enantiomeric Ratio (er) |
| -H | 85 | 98:2 |
| 5-MeO | 91 | 99:1 |
| 5-Cl | 82 | 97:3 |
| 4-CF₃ | 75 | 96:4 |
Gold-Catalyzed Tandem Cyclizations: Activating Alkynes
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for activating C-C multiple bonds (alkynes, allenes, alkenes) toward nucleophilic attack.[14][15][16] This unique carbophilic Lewis acidity enables a range of tandem reactions for benzofuran synthesis, often starting from o-alkynylphenol derivatives.[14][17]
Causality & Mechanistic Insight
In a typical gold-catalyzed cyclization of an o-alkynylphenol, the Au(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig manner. This step forms a vinyl-gold intermediate. Subsequent protodeauration releases the benzofuran product and regenerates the active gold catalyst. The mild conditions and high functional group tolerance are hallmarks of this methodology.[15][17]
Caption: Simplified mechanism for gold-catalyzed benzofuran synthesis.
Application Protocol: Gold(I)-Catalyzed Cyclization of o-Alkynylphenols
This protocol describes a general and efficient method for synthesizing 2-substituted benzofurans.[14]
Materials:
-
Substrate: o-alkynylphenol derivative (1.0 equiv, ~0.5 mmol)
-
Catalyst: IPrAuCl (1 mol%)
-
Co-catalyst/Activator: AgSbF₆ (1 mol%)
-
Solvent: Dichloromethane (DCM, Anhydrous, ~0.1 M)
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry vial under an inert atmosphere, dissolve the gold pre-catalyst IPrAuCl (3.1 mg, 0.005 mmol) and silver activator AgSbF₆ (1.7 mg, 0.005 mmol) in anhydrous DCM (2.0 mL). Stir for 5 minutes in the dark to form the active cationic gold species.
-
Reaction Setup: In a separate oven-dried vial, dissolve the o-alkynylphenol substrate (~0.5 mmol) in anhydrous DCM (3.0 mL).
-
Initiation: Transfer the activated catalyst solution to the substrate solution via syringe.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: The reaction is often very fast. Monitor by TLC for the disappearance of the starting material (typically < 1 hour).
-
Workup: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel.
-
Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzofuran derivative.
-
Characterization: Confirm the structure via NMR and HRMS analysis.
Troubleshooting & Field Insights
-
Sluggish Reaction: If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied. Ensure the silver salt activator is of high purity, as decomposition can inhibit the catalyst.
-
Catalyst Decomposition: Gold catalysts can sometimes form inactive gold nanoparticles (visible as a black precipitate). Using high-purity, anhydrous solvents and performing the reaction under an inert atmosphere minimizes this.
-
Substrate Compatibility: This method is highly versatile. However, substrates with strongly coordinating groups (e.g., unprotected thiols) may poison the catalyst.
Base-Mediated Tandem Cyclizations: A Metal-Free Approach
While transition metals offer powerful catalytic cycles, metal-free strategies provide complementary advantages, such as avoiding catalyst toxicity concerns in drug development and potentially lower costs. An efficient cascade cyclization can be mediated by an organic base like 4-Dimethylaminopyridine (DMAP).[18][19][20][21]
Application Protocol: DMAP-Mediated Synthesis of 3-Aminobenzofuran Derivatives
This protocol describes a tandem reaction between ortho-hydroxy α-aminosulfones and an electrophile to construct complex spirocyclic benzofurans.[18][20]
Materials:
-
Substrate 1: ortho-hydroxy α-aminosulfone (1.5 equiv, 0.15 mmol)
-
Substrate 2: 2-bromo-1,3-indandione (1.0 equiv, 0.1 mmol)
-
Base/Catalyst: 4-Dimethylaminopyridine (DMAP) (1.0 equiv, 0.1 mmol)
-
Solvent: 1,2-Dichloroethane (DCE, 1.0 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add the ortho-hydroxy α-aminosulfone (0.15 mmol), 2-bromo-1,3-indandione (22.5 mg, 0.1 mmol), and DMAP (12.2 mg, 0.1 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (1.0 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction typically requires 10-20 hours for completion.[20]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the desired 3-aminobenzofuran spiroindanone derivative.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[20]
Data Summary & Scalability
This protocol is robust and scalable, demonstrating its practical utility.[18][19][20]
| Substrate 1 (R group) | Substrate 2 Electrophile | Product Yield (%) |
| 4-Me | 2-bromo-1,3-indandione | >95 |
| 4-Cl | 2-bromo-1,3-indandione | >95 |
| H | 5-bromo-1,3-dimethylbarbituric acid | >85 |
| 5-F | 2-bromo-1,3-indandione | >95 |
Gram-Scale Synthesis: This reaction has been successfully scaled to the gram level, underscoring its stability and potential for larger-scale production of these complex scaffolds.[19][20]
Conclusion
Tandem cyclization reactions are indispensable tools for the modern synthetic chemist, enabling the rapid and efficient construction of complex molecular architectures like those based on the medicinally vital benzofuran scaffold. The palladium, gold, and base-mediated strategies detailed in this guide represent distinct yet complementary approaches, each with its own mechanistic rationale and practical advantages. By understanding the causality behind these powerful transformations, researchers can better select and optimize conditions to accelerate the discovery and development of novel therapeutics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of Aminobenzofuran Derivatives
Abstract
Aminobenzofuran derivatives are a cornerstone scaffold in modern medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Their function as kinase inhibitors and modulators of critical signaling pathways makes them high-value targets for drug development.[1][3] This technical guide provides an in-depth analysis of robust and scalable synthetic strategies for aminobenzofuran derivatives, designed for researchers, chemists, and process development professionals. We will dissect key methodologies, from classic transformations to modern catalytic systems, with a focus on the practical considerations essential for large-scale synthesis, including reaction efficiency, purification, and safety.
Introduction: The Strategic Importance of the Aminobenzofuran Core
The benzofuran ring system is a privileged heterocyclic motif found in numerous natural products and clinically approved drugs.[4][5] The incorporation of an amino group onto this scaffold significantly broadens its biological activity, enhancing its potential as a therapeutic agent.[6] For instance, aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer, thereby restoring the efficacy of chemotherapeutic agents.[7][8] The development of efficient, cost-effective, and scalable synthetic routes is therefore a critical step in translating these promising compounds from the laboratory to clinical applications.
This guide moves beyond theoretical chemistry to provide a practical framework for large-scale production. The choice of a synthetic route at an industrial scale is governed not only by yield but also by factors such as the cost of raw materials, catalyst loading, operational safety, and the ease of purification.
Foundational Synthetic Strategies for Scalable Production
The synthesis of aminobenzofurans can be broadly categorized into two approaches: the construction of the benzofuran ring followed by amination, or the cyclization of an amine-containing precursor. Below, we detail the most viable strategies for large-scale synthesis.
Strategy 1: Reduction of Nitrobenzofurans
One of the most established and reliable methods for introducing an amino group is through the reduction of a nitro precursor. This strategy is often favored for its high yields and the relative accessibility of nitrobenzofuran starting materials.
Causality and Expertise: The choice of reducing agent is critical for scalability. While various reagents exist, catalytic hydrogenation and metal-acid combinations are most prevalent in industrial settings.[1]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly efficient and clean, producing water as the primary byproduct. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and pyrophoric catalysts.
-
Metal-Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): Stannous chloride (SnCl₂) in a polar solvent like ethanol is a common lab-scale method that is effective and straightforward.[1] For industrial scale, iron in acidic medium is often preferred due to its lower cost and reduced toxicity of the waste stream compared to tin.
Workflow: Reduction of a Nitrobenzofuran Precursor
Caption: General workflow for the synthesis of aminobenzofurans via nitro group reduction.
Protocol 2.1: Large-Scale Synthesis of 4-Aminobenzofuran via SnCl₂ Reduction
This protocol is adapted from established laboratory procedures with considerations for scale-up.[1]
-
Reactor Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-nitrobenzofuran (1.0 eq) and ethanol (10 L per kg of nitrobenzofuran).
-
Reagent Addition: Under a nitrogen atmosphere, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise to the stirred suspension. The addition may be exothermic; control the rate to maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and slowly pour the reaction mixture into a separate vessel containing ice water (20 L per kg of starting material).
-
Neutralization: Carefully basify the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH reaches 8-9. This will precipitate tin salts.
-
Extraction & Filtration: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 10 L). The precipitated tin salts can be removed by filtration through a pad of celite before or after extraction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to avoid chromatography at scale.
Strategy 2: Transition Metal-Catalyzed C-N Cross-Coupling
For assembling diverse libraries of N-substituted aminobenzofurans, palladium- or copper-catalyzed cross-coupling reactions are indispensable tools.
A. Buchwald-Hartwig Amination This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide (e.g., 4-bromobenzofuran) and a primary or secondary amine.[1]
Causality and Expertise: The success of this reaction hinges on the synergistic interplay of the palladium precursor, the ligand, and the base. For large-scale applications, catalyst efficiency is paramount. Modern phosphine ligands (e.g., XPhos, RuPhos) allow for very low catalyst loadings (down to 0.1 mol%) and can be effective with less expensive aryl chlorides, making the process more economically viable. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine and facilitating the catalytic cycle.[1]
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and mitigate side product formation, and ensure the successful synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues, their probable causes related to side product formation, and actionable solutions.
Question 1: My reaction yield is low, and I have multiple unexpected spots on my TLC plate. What are the likely side products?
Answer:
Low yields and the presence of multiple impurities are common challenges in the synthesis of this compound, which is often prepared via a Perkin-Oglialoro type reaction between 2-hydroxy-4-methoxybenzaldehyde and an ethyl haloacetate (e.g., ethyl bromomalonate) in the presence of a base. The primary side products typically arise from competing reaction pathways.
Probable Causes & Common Side Products:
-
C-Alkylation Products: The phenoxide intermediate formed from 2-hydroxy-4-methoxybenzaldehyde is an ambident nucleophile. While O-alkylation is required for the subsequent cyclization to the benzofuran ring, competitive C-alkylation at the carbon atom ortho to the hydroxyl group can occur. This side product will not cyclize to the desired benzofuran.
-
Hydrolysis of the Product: The desired product, this compound, can be hydrolyzed to its corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid, especially if the reaction is run for an extended period in the presence of moisture or during an aqueous workup with a strong base.[1]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-hydroxy-4-methoxybenzaldehyde and the ethyl haloacetate in your crude product.
-
Aldol Condensation of the Starting Aldehyde: Under basic conditions, 2-hydroxy-4-methoxybenzaldehyde can undergo self-condensation to form a larger, more complex impurity.
Solutions:
-
Optimize Base and Solvent Conditions: The choice of base and solvent is critical to favor O-alkylation over C-alkylation. A weaker base and a polar aprotic solvent like DMF or acetone are generally preferred. Potassium carbonate is a commonly used base that provides a good balance of reactivity.
-
Control Reaction Temperature: Running the reaction at an elevated but controlled temperature (typically refluxing in acetone or methyl-ethyl ketone) can favor the desired reaction pathway.[1] Overheating can lead to increased side product formation.
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of both the starting ethyl haloacetate and the final ester product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Stop the reaction once the starting aldehyde is consumed to prevent the formation of degradation or hydrolysis products.
-
Purification: The crude product will likely require purification. Column chromatography on silica gel is an effective method to separate the desired product from the various side products. A common eluent system is a gradient of ethyl acetate in hexanes.
Question 2: I have a significant amount of a polar impurity that is difficult to separate from my product. How can I identify and remove it?
Answer:
A highly polar impurity that is difficult to separate from the desired ester product is often the corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid. This is formed by the hydrolysis of the ethyl ester.
Identification:
-
TLC Analysis: The carboxylic acid will have a lower Rf value (be more polar) than the ester on a silica gel TLC plate. It may also streak if a non-acidified eluent is used.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the carboxylic acid will show a broad singlet for the acidic proton, typically above 10 ppm. The characteristic quartet and triplet of the ethyl group will be absent. In the IR spectrum, the carboxylic acid will have a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
Removal:
-
Acid-Base Extraction: An effective way to remove the carboxylic acid is through an acid-base extraction during the workup.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the purified ester.
-
-
Column Chromatography: If the acid-base extraction is not completely effective, column chromatography can be used. The polarity difference between the ester and the carboxylic acid is usually sufficient for good separation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of this compound?
A1: The synthesis typically proceeds through a Perkin-Oglialoro-type reaction. The key steps are:
-
Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde to form a phenoxide ion.
-
O-Alkylation: The phenoxide ion acts as a nucleophile and attacks the ethyl haloacetate (e.g., ethyl bromomalonate) in an SN2 reaction to form an ether intermediate.
-
Intramolecular Condensation: The base then deprotonates the α-carbon of the malonate portion of the intermediate, creating a carbanion. This carbanion undergoes an intramolecular aldol-type condensation with the aldehyde carbonyl group.
-
Dehydration: The resulting intermediate readily dehydrates to form the benzofuran ring.
Q2: How can I minimize the formation of the C-alkylation side product?
A2: Minimizing C-alkylation relies on controlling the reaction conditions to favor O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone can help to solvate the cation of the base, leaving the phenoxide oxygen more available for nucleophilic attack.
-
Counter-ion: The nature of the cation from the base can influence the O/C alkylation ratio. Potassium salts are often preferred over sodium salts.
-
Temperature: Lower reaction temperatures may favor O-alkylation, which is often the kinetically favored product. However, sufficient temperature is needed for the reaction to proceed at a reasonable rate.
Q3: What are the best practices for purifying the final product?
A3: A combination of techniques is often necessary for obtaining high-purity this compound.
-
Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Perform an acid-base wash as described in Question 2 of the troubleshooting guide to remove any carboxylic acid impurity.
-
Column Chromatography: This is the most common and effective method for removing unreacted starting materials and other side products. A typical stationary phase is silica gel, and the mobile phase is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance its purity.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and a significant side reaction.
Caption: Main vs. Side Reaction Pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromomalonate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the concentration of ethyl acetate to 10-20%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Data Summary
| Compound | Role | Common Analytical Observations |
| This compound | Desired Product | ¹H NMR: Characteristic signals for the ethyl ester (quartet ~4.4 ppm, triplet ~1.4 ppm) and aromatic/furan protons. |
| 6-Methoxybenzofuran-2-carboxylic acid | Hydrolysis Side Product | ¹H NMR: Absence of ethyl ester signals, presence of a broad singlet for the carboxylic acid proton (>10 ppm). Lower Rf on TLC. |
| C-Alkylated Byproduct | Side Product | ¹H NMR: Signals for the ethyl malonate group attached to the benzene ring, presence of the phenolic -OH proton. Different aromatic splitting pattern. |
| 2-Hydroxy-4-methoxybenzaldehyde | Starting Material | ¹H NMR: Aldehyde proton signal (~9.7 ppm) and phenolic -OH signal. |
References
Technical Support Center: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you increase the yield and purity of your target compound.
This compound is a key building block in the development of various pharmacologically active molecules.[1] Achieving high yields in its synthesis is crucial for the efficiency of multi-step synthetic routes. This guide addresses common challenges encountered during its preparation and offers scientifically grounded solutions.
Core Synthesis Pathway: An Overview
The most direct and widely employed method for synthesizing this compound involves the reaction of a substituted phenol with an ethyl haloacetate followed by an intramolecular cyclization. The typical starting materials are 2-Hydroxy-4-methoxybenzaldehyde and an appropriate halo-ester like ethyl chloroacetate or ethyl bromomalonate.[2][3]
The general mechanism involves two key steps:
-
O-Alkylation (Williamson Ether Synthesis): A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form an ether intermediate.
-
Intramolecular Cyclization/Condensation: The ether intermediate undergoes a base-mediated intramolecular reaction, such as an aldol-type condensation or a Perkin rearrangement variation, leading to the formation of the benzofuran ring.[4][5]
This pathway is favored for its operational simplicity and the availability of starting materials. However, optimizing the yield requires careful control over several reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My overall yield is consistently low. What are the likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.
-
Possible Cause A: Incomplete Reaction
-
Explanation: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry. The cyclization step, in particular, can be slow.
-
Solution:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting phenol. The reaction is complete only when the starting material spot has disappeared.
-
Optimize Temperature: While refluxing in a solvent like acetone or methyl-ethyl ketone is common, ensure the temperature is maintained consistently.[3] A slight increase in temperature can sometimes drive the reaction to completion, but excessive heat may promote side reactions.
-
Extend Reaction Time: Some variations of this synthesis can require extended reflux periods, from 6 hours to even 48 hours in some cases.[3][6] Continue to monitor by TLC before deciding to quench the reaction.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the ethyl haloacetate and the base (e.g., 1.1 to 1.5 equivalents) to drive the initial O-alkylation forward.
-
-
-
Possible Cause B: Competing Side Reactions
-
Explanation: The primary competing reaction is C-alkylation, where the electrophile reacts with the activated aromatic ring instead of the phenoxide oxygen. Another issue can be the hydrolysis (saponification) of the ethyl ester group under overly basic conditions, leading to the corresponding carboxylic acid, which can complicate purification.
-
Solution:
-
Choice of Base: Use a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These bases are strong enough to deprotonate the phenol but minimize the risk of ester hydrolysis compared to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent Selection: Polar aprotic solvents like acetone, methyl-ethyl ketone (MEK), or dimethylformamide (DMF) are preferred.[3] These solvents favor O-alkylation over C-alkylation.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermal byproducts.
-
-
-
Possible Cause C: Inefficient Purification
-
Explanation: The desired product may be lost during the workup or purification steps. Co-elution with impurities during column chromatography or loss during recrystallization are common pitfalls.
-
Solution:
-
Optimize Column Chromatography: Use a shallow solvent gradient (e.g., starting with 1-2% ethyl acetate in hexane and slowly increasing the polarity) to achieve better separation of the product from starting materials and byproducts.
-
Recrystallization Solvent System: If recrystallizing, perform small-scale trials to find the ideal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane) that dissolves the compound when hot but provides high recovery upon cooling.
-
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction, indicating significant impurity formation. How can I identify and prevent this?
-
Explanation: Impurities often arise from the side reactions mentioned above (C-alkylation, ester hydrolysis) or from the degradation of starting materials or the product.
-
Solution:
-
Identify the Impurities: If possible, isolate the main byproduct and characterize it using ¹H NMR or LC-MS. An impurity with a missing ethyl ester signal but a broad carboxylic acid proton signal suggests hydrolysis. An isomeric product may indicate C-alkylation.
-
Prevent Ester Hydrolysis: After the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) during the aqueous workup before extraction.[8] Avoid any prolonged exposure to strong bases, especially at elevated temperatures.
-
Use High-Purity Reagents: Ensure your starting 2-hydroxy-4-methoxybenzaldehyde is pure and that your solvent is anhydrous. Water in the reaction mixture can contribute to hydrolysis.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, which can be an issue with electron-rich phenols.
-
Question 3: The reaction seems to stall and never goes to completion, even after extended time. What should I check?
-
Explanation: A stalled reaction typically points to an issue with one of the core reagents or the reaction conditions.
-
Solution:
-
Check the Base: Potassium carbonate can be hygroscopic and lose its activity if it has absorbed moisture. Use freshly opened or properly dried K₂CO₃. Grinding the K₂CO₃ into a fine powder before addition can also increase its surface area and reactivity.
-
Verify Starting Material Quality: Impurities in the starting phenol can sometimes inhibit the reaction. Consider purifying the starting material if its quality is suspect.
-
Solvent Issues: Ensure the solvent is of sufficient purity and is anhydrous.
-
Insufficient Mixing: For heterogeneous reactions (like with K₂CO₃), vigorous stirring is essential to ensure proper mixing and reaction kinetics.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable and scalable synthetic route?
-
A: The condensation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate (like ethyl chloroacetate or ethyl bromomalonate) in the presence of a carbonate base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (acetone, MEK, DMF) is a robust and widely cited method suitable for scaling.[3]
-
-
Q: How critical is the choice of base?
-
A: It is highly critical. The base must be strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions like ester hydrolysis. K₂CO₃ is often the best balance of reactivity and selectivity for this synthesis.
-
-
Q: Are there more modern or alternative synthetic strategies?
-
A: Yes, modern organic synthesis has introduced several advanced methods for constructing benzofuran rings. These include palladium-catalyzed reactions (e.g., Sonogashira coupling followed by cyclization), copper-catalyzed cyclizations, and tandem reactions that form multiple bonds in one pot.[9][10][11] While these methods can be very efficient, they often require more specialized catalysts and anhydrous/anaerobic conditions, making the classical approach more accessible for many labs.
-
-
Q: What are the key parameters to control for maximizing yield?
-
A: The three most critical parameters are:
-
Base Quality and Stoichiometry: Use dry, powdered K₂CO₃ in slight excess.
-
Reaction Temperature: Maintain a consistent reflux temperature without overheating.
-
Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup.
-
-
Data Presentation
Table 1: Reaction Parameter Optimization Summary
| Parameter | Standard Condition | Variation | Effect on Yield/Purity | Recommendation |
| Base | K₂CO₃ (1.5 eq) | NaOH (1.5 eq) | Lower yield due to ester hydrolysis. | Use K₂CO₃ or Cs₂CO₃. |
| Solvent | Acetone | Toluene | Slower reaction, potential for more C-alkylation. | Use polar aprotic solvents like Acetone, MEK, or DMF. |
| Temperature | Reflux (~56°C) | 100°C (in DMF) | Faster reaction, but increased risk of byproducts. | Optimize for the lowest effective temperature. Reflux in acetone is a good starting point. |
| Time | 6 hours | 24 hours | May increase conversion if the reaction is slow. | Monitor by TLC to determine the optimal time. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on established literature procedures.[3]
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Ethyl bromomalonate or Ethyl Chloroacetate (1.3 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Methyl-ethyl ketone (MEK) or Acetone (anhydrous)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and methyl-ethyl ketone (MEK) to make a ~0.2 M solution.
-
Reagent Addition: Begin vigorous stirring. Add ethyl bromomalonate (1.3 eq) to the suspension.
-
Reflux: Heat the mixture to reflux (the boiling point of MEK is ~80°C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% Ethyl Acetate/Hexane mobile phase). The reaction is typically complete in 6-8 hours, once the starting aldehyde spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of fresh MEK or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to afford this compound as a pure solid.
Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 6-methoxybenzofuran-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 6-methoxybenzofuran-2-carboxylate (CAS: 50551-57-0). This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this common benzofuran intermediate. The purity of this compound is critical for subsequent synthetic steps and ensuring the integrity of final products. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during its purification.
Compound Profile: Quick Reference
Before initiating any purification protocol, understanding the fundamental physicochemical properties of your target compound is essential. This knowledge directly informs the selection of an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₂O₄ | Indicates a moderately sized organic molecule with multiple polar functional groups (ester, ether, furan oxygen). |
| Molecular Weight | 220.22 g/mol [1] | Useful for characterization (e.g., via mass spectrometry) and calculating molar equivalents. |
| Physical State | Solid or Oil | The physical state at room temperature is the primary decision point between choosing recrystallization (for solids) or chromatography (for oils/low-melting solids). Literature on analogous compounds suggests it is often a solid. |
| Solubility Profile | Inferred from chromatography data: Soluble in DCM, Chloroform, EtOAc; Sparingly soluble in EtOH, MeOH; Poorly soluble in Hexanes, Pentane. | Critical for selecting solvents for both recrystallization (a good solvent and a poor anti-solvent) and column chromatography (mobile phase). |
Frequently Asked Questions (FAQs)
Q1: What is the single best method to purify crude this compound?
There is no single "best" method; the optimal technique depends on the nature of the impurities and the physical state of your crude product.
-
For Crystalline Solids: Recrystallization is often the most efficient and scalable method for removing minor, less-polar or more-polar impurities.
-
For Oils or Amorphous Solids: Flash column chromatography on silica gel is the method of choice. It is highly effective for separating compounds with different polarities, such as unreacted starting materials or reaction byproducts.
Q2: How can I quickly assess the purity of my sample and identify the main impurities?
Thin-Layer Chromatography (TLC) is an indispensable tool. Develop a TLC system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). A typical starting point is 3:1 Hexane:Ethyl Acetate.
-
Purity Assessment: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities.
-
Impurity Identification: Spot your crude mixture alongside the starting materials (e.g., 2-hydroxy-4-methoxybenzaldehyde). If a spot in your crude lane has the same retention factor (Rf) as a starting material, you have identified a likely impurity.
Q3: My product is a persistent, thick oil that won't solidify. What should I do?
An oily product suggests the presence of impurities that are inhibiting crystallization. The primary purification method should be flash column chromatography . After chromatography, you can attempt to crystallize the purified fractions by dissolving the residue in a minimal amount of a good solvent (like dichloromethane) and adding a poor solvent (like hexane) dropwise until cloudy, then allowing it to stand.
Purification Decision Workflow
This workflow provides a logical path to selecting the appropriate purification technique for your crude product.
Troubleshooting Guides
Recrystallization Issues
Q: My compound oiled out instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. The compound separates as a liquid instead of a solid.
-
Causality: This is often caused by using a solvent system in which the compound is excessively soluble, or by cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the primary (good) solvent to decrease the level of supersaturation.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
If it still oils out, consider a different solvent system entirely. A solvent pair like ethanol/water or acetone/hexane might be more suitable.[2][3]
-
Q: I have very low recovery after recrystallization. Where did my product go?
A: Low recovery is typically due to one of two reasons: using too much solvent or premature crystallization during a hot filtration step.
-
Causality & Solutions:
-
Excess Solvent: If too much solvent is used to dissolve the crude product, the solution will not become sufficiently saturated upon cooling, leaving a significant amount of your product dissolved in the mother liquor. To fix this, you can gently heat the filtrate and evaporate some of the solvent to concentrate the solution, then attempt the cooling process again.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities and the product crystallized in the filter funnel, you used too little solvent or the apparatus was too cold. Wash the filter paper/funnel with a small amount of hot solvent to recover the product and combine it with the filtrate. For future attempts, use a slightly larger volume of solvent and pre-heat the funnel.
-
Flash Column Chromatography Issues
Q: My compound and an impurity are co-eluting or have very similar Rf values on TLC. How do I improve separation?
A: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar. The key is to change the selectivity of the chromatographic system.
-
Causality: The polarity of your eluent is likely not optimal for differentiating between the target compound and the impurity.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: If the Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., move from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase the interaction with the silica gel and improve separation for less polar compounds.
-
Change Solvent System: The interaction between solutes, solvent, and silica is not based on polarity alone; it also involves specific molecular interactions. Switching one of the eluent components can dramatically alter selectivity. For example, if Hexane/Ethyl Acetate fails, try a system of Hexane/Dichloromethane or Toluene/Ethyl Acetate.[4] Ethyl acetate is a hydrogen bond acceptor, while dichloromethane has a significant dipole moment, leading to different interactions and potentially better separation.
-
Consider a Different Stationary Phase: While less common, if separation on silica gel (a polar, acidic support) fails, consider using alumina (polar, can be basic, neutral, or acidic) or reverse-phase silica for very challenging separations.
-
Q: My compound is streaking or "tailing" on the TLC plate. Will this affect my column?
A: Yes. Tailing on an analytical TLC plate is a strong indicator of poor behavior on a preparative column, leading to broad bands and poor separation.
-
Causality: Tailing is often caused by applying too much sample, or by acidic/basic functional groups on the compound interacting too strongly with the stationary phase. While this compound is neutral, some impurities might be acidic (like a hydrolyzed carboxylic acid).
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure the sample spotted on the TLC is not overloaded.
-
Add a Modifier to the Eluent: If an acidic impurity is suspected to be causing the issue, adding a very small amount of acetic acid (~0.5%) to the mobile phase can suppress the ionization of the impurity and lead to sharper bands. Conversely, for basic impurities, adding a trace of triethylamine (~0.5%) can be effective.[5]
-
Ensure Proper Column Packing: Poorly packed columns with channels or bubbles will lead to band broadening and streaking, mimicking the effect of tailing.[2]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for a crude product that is a solid and contains impurities with significantly different polarities.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (this is the saturation point).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold hexanes to help dry the crystals.
-
Drying: Dry the purified crystals under vacuum. Characterize by melting point and NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This is the go-to method for oily products or for separating complex mixtures.
-
TLC Analysis & Solvent Selection: First, determine the optimal eluent using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[6]
-
Column Packing (Slurry Method):
-
Clamp a glass column vertically and add a small plug of cotton or glass wool. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:EtOAc).
-
Pour the slurry into the column, tapping the side gently to pack the gel evenly. Open the stopcock to allow solvent to drain, ensuring no air bubbles are trapped.[2]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution ("dry loading"), dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure (flash chromatography), begin collecting fractions.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum.
Troubleshooting Workflow for Column Chromatography
References
Overcoming challenges in the synthesis of benzofuran derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Benzofuran derivatives are core components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity and difficult purifications.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the planning and execution of benzofuran synthesis.
Q1: What are the most common starting materials for synthesizing substituted benzofuran derivatives? A1: The choice of starting material largely dictates the synthetic strategy. The most versatile and commonly used precursors include:
-
o-Halophenols (especially o-iodophenols) and Terminal Alkynes: These are the classic substrates for powerful palladium/copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization.[5][6]
-
Salicylaldehydes: These can be used in various condensation reactions. For instance, reacting salicylaldehydes with amines and alkynes in the presence of a copper catalyst is an effective one-pot strategy.[1]
-
Phenols and Alkynes: Direct oxidative annulation of phenols with internal alkynes using a palladium catalyst is a more advanced C-H activation approach.[7]
-
α-Aryloxy Ketones: These substrates can undergo intramolecular cyclization, often promoted by acid catalysts like polyphosphoric acid (PPA) or Lewis acids, to form the benzofuran ring.[7]
Q2: How do substituents on my starting materials affect reaction efficiency and yield? A2: The electronic nature of substituents on your aromatic precursors is critical and can significantly impact the reaction's success.
-
In copper-catalyzed reactions involving salicylaldehydes , precursors with electron-donating groups generally lead to higher yields of the desired benzofuran derivatives.[1]
-
For palladium-catalyzed cross-coupling reactions with aryl halides , the opposite can be true. Electron-withdrawing groups can sometimes enhance the reactivity of the aryl halide, leading to better outcomes.[8]
-
In acid-catalyzed cyclizations, the position of electron-donating groups on the phenol ring can influence the site of electrophilic attack, thereby controlling regioselectivity.[5]
Q3: What are the primary catalytic systems used for benzofuran synthesis? A3: Metal-catalyzed reactions are dominant in modern benzofuran synthesis due to their efficiency and functional group tolerance.
-
Palladium-based catalysts (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) are highly versatile, enabling Sonogashira, Heck, and C-H activation pathways.[6][9] The choice of ligand is crucial for stabilizing the palladium complex and modulating its reactivity.[8]
-
Copper-based catalysts (e.g., CuI, CuBr) offer a more cost-effective alternative to palladium and are particularly effective for coupling o-halophenols or in one-pot multicomponent reactions.[1][7]
-
Gold and Rhodium catalysts have also been employed for specific transformations, such as cyclization reactions involving propargyl alcohols or vinyl carbonates.[9]
-
Lewis acids (e.g., BF₃·Et₂O, Zn(OTf)₂) and Brønsted acids (e.g., PPA, HBr) are used to promote intramolecular cyclodehydration of substrates like α-aryloxy ketones or acetals.[7][10]
Troubleshooting Guide 1: Low Yields & Reaction Failure
Persistently low yields or complete reaction failure are common frustrations. This guide breaks down the most frequent causes and provides systematic solutions, focusing on the widely used palladium-catalyzed methods.
Q: My palladium-catalyzed benzofuran synthesis from an o-iodophenol and an internal alkyne is failing (<5% yield). I'm using (PPh₃)₂PdCl₂, NaHCO₃ as the base, and DMF as the solvent at 110°C. What's going wrong?
A: This is a classic issue that often points to problems with the choice of base or catalyst stability.[8][11] Let's diagnose the potential causes.
Potential Cause 1: Water Formation from Base Decomposition Your base, sodium bicarbonate (NaHCO₃), is likely the primary culprit. At high temperatures (≥100°C), it can decompose to produce sodium carbonate, CO₂, and, critically, water .[8] This in-situ water generation can poison or deactivate the palladium catalyst, halting the catalytic cycle and plummeting your yields.[8][11]
Solution: Switch to an Anhydrous Base Replace NaHCO₃ with a non-protic, anhydrous base that is stable at high temperatures.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and widely used in these coupling reactions.[8]
-
Organic Bases: Triethylamine (NEt₃) can also be effective, particularly when a co-catalyst like CuI is used in a Sonogashira-type reaction.[1][8]
Potential Cause 2: Catalyst Inefficiency or Deactivation The (PPh₃)₂PdCl₂ catalyst may not be optimal for your specific substrates, or it may be deactivating ("crashing out") at 110°C. High temperatures can also cause starting material decomposition ("tarring"), which poisons the catalyst.[8]
Solution: Screen Catalysts and Additives
-
Optimize the Catalyst System: Consider a more robust palladium source like Pd(PPh₃)₄.
-
Add a Co-catalyst: For Sonogashira coupling/cyclization pathways, adding a copper(I) iodide (CuI) co-catalyst is often essential.[6][8] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, improving the overall efficiency of the cross-coupling.[1]
Potential Cause 3: Electronic Mismatch of Substrates The success of these reactions can be highly sensitive to the electronic properties of your specific iodophenol and alkyne. A particular combination may simply be unfavorable under the chosen conditions.[8][11]
Solution: Re-evaluate the Synthetic Route If optimizing the base and catalyst system fails, a different synthetic strategy may be necessary. Consider an alternative approach, such as an acid-catalyzed intramolecular cyclization of a corresponding α-aryloxy ketone, if the substrate can be easily prepared.
Workflow: Troubleshooting Low-Yield Benzofuran Synthesis
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Experimental Protocol: Optimized Sonogashira Coupling and Cyclization
This protocol for synthesizing 2-phenylbenzo[b]furan from 2-iodophenol and phenylacetylene incorporates the troubleshooting solutions discussed above.[6][8]
-
Setup: To a flame-dried, sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), and 2-iodophenol (1.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., triethylamine or DMF) via syringe. Then, add the anhydrous base if not using triethylamine as the solvent (e.g., K₂CO₃, 2.0 equiv.). Finally, add phenylacetylene (1.2-2.0 equiv.) via syringe.
-
Reaction: Securely cap the reaction tube and place it in a preheated oil bath at 70–100°C.
-
Monitoring: Allow the reaction to stir and monitor its progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 2-20 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.
Troubleshooting Guide 2: Poor Regioselectivity
Achieving the desired constitutional isomer is a significant challenge, especially with unsymmetrical starting materials. Regioselectivity is governed by a complex interplay of steric, electronic, and mechanistic factors.[5][12]
Q: My reaction is producing a mixture of regioisomers. How can I control the regiochemical outcome?
A: Controlling regioselectivity requires understanding the underlying mechanism of your chosen synthetic route.
Cause 1: Competing Reaction Sites (Steric & Electronic Factors) In many cyclization reactions, such as the intramolecular Friedel-Crafts type, the reaction will proceed at the most nucleophilic and sterically accessible position on the aromatic ring.[12] If two ortho positions are available and have similar electronic properties, mixtures are common.[12]
-
Electronic Influence: Electron-donating groups activate the aromatic ring, directing electrophilic attack.
-
Steric Influence: Bulky groups on the phenol or the coupling partner can block certain positions, favoring reaction at the less-hindered site.[12]
Solution: Rational Substrate Design and Catalyst Selection
-
Substrate Control: If possible, design your starting materials with appropriate blocking groups or strong directing groups to favor the formation of a single isomer.
-
Catalyst/Ligand Control: In palladium-catalyzed reactions with unsymmetrical alkynes, the catalyst and its ligands create a specific steric and electronic environment that can strongly influence which alkyne carbon participates in the key bond-forming step. Screening ligands with different steric bulk (e.g., bulky phosphine ligands) can sometimes switch or improve regioselectivity.[5]
Data Summary: Influence of Substituents on Regioselectivity
| Reaction Type | Substrate | Substituent Effect on Regioselectivity | Expected Outcome | Reference |
| Acid-Catalyzed Cyclization | α-Aryloxy Ketone | Governed by the stability of the cationic intermediate formed after protonation. | Often favors cyclization at the more electron-rich or sterically accessible ortho position.[12] | [12] |
| Pd-Catalyzed Annulation | o-Halophenol + Unsymmetrical Alkyne | The larger substituent on the alkyne typically ends up at the 2-position of the benzofuran due to steric interactions in the catalytic cycle. | High regioselectivity for 2,3-disubstituted benzofurans. | [5] |
| Electrophilic Substitution | Benzofuran | The intermediate sigma complex stability determines the outcome. Attack at C2 is generally favored as the positive charge is better stabilized by the benzene ring. | Preferential substitution at the 2-position.[13][14] | [13][14] |
Diagram: Factors Governing Regioselectivity
Caption: Key factors influencing regioselectivity in benzofuran synthesis.
Troubleshooting Guide 3: Purification Challenges
Even with a successful reaction, isolating the pure product can be a significant hurdle, especially when dealing with isomers.
Q: My substituted benzofuran isomers are co-eluting on a silica gel column. What are my options?
A: Co-elution of constitutional isomers is a frequent problem because they often have very similar polarities.[15][16][17] A systematic approach to purification is required.
Solution 1: Optimize Chromatographic Conditions
-
Systematic Solvent Screening: Do not just increase the polarity of your eluent. Systematically test different solvent systems. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system. Small changes in solvent selectivity can often resolve closely eluting spots.
-
Change the Stationary Phase: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For very non-polar compounds, reversed-phase chromatography (C18) with a polar mobile phase (e.g., acetonitrile/water) may provide separation.[16]
-
Advanced Techniques: If available, High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reversed-phase) offers much higher resolving power than flash chromatography. Supercritical Fluid Chromatography (SFC) is another powerful technique for separating isomers.[16]
Solution 2: Recrystallization If your product is a solid, recrystallization is one of the most powerful purification techniques.
-
Solvent Screening: The key is finding a single solvent or a binary solvent system where your compound is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly and undisturbed. If one isomer is present in a significantly larger amount, it will crystallize out, leaving the minor isomer and other impurities in the mother liquor.[18]
Workflow: Purification Strategy for Isomeric Products
Caption: Decision tree for selecting a purification strategy for benzofuran isomers.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-methoxybenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 6-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this specific benzofuran synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable route involves the reaction of a salicylaldehyde derivative with an ethyl haloacetate. Specifically for this compound, the starting materials are 2-Hydroxy-4-methoxybenzaldehyde and an activated halo-ester like Ethyl chloroacetate or Ethyl bromoacetate.[1][2] This reaction proceeds via an initial O-alkylation followed by an intramolecular condensation and cyclization. The general scheme is highly effective and amenable to optimization.
A key variation of this classical approach is the Perkin-Oglialoro reaction, which involves the condensation of a salicylaldehyde with an acetic anhydride and a carboxylate salt, though for direct synthesis of the ethyl ester, the haloacetate route is more direct.
Caption: General workflow for the synthesis of this compound.
Q2: How do the electronic properties of the starting salicylaldehyde affect the reaction outcome?
A2: The electronic nature of substituents on the salicylaldehyde ring significantly influences reaction efficiency. For the synthesis of this compound, the starting material is 2-Hydroxy-4-methoxybenzaldehyde. The methoxy group at the 4-position is an electron-donating group (EDG). Generally, EDGs on the salicylaldehyde precursor increase the nucleophilicity of the phenoxide intermediate, which can facilitate the initial O-alkylation and the subsequent cyclization, often leading to higher yields compared to substrates with electron-withdrawing groups.[3][4]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area: Low Reaction Yield
Q: My reaction yield is consistently below 50%. What are the primary factors to investigate?
A: Consistently low yields can often be traced back to a few critical parameters. Here’s a systematic approach to troubleshooting:
-
Choice and Quality of Base: The base is arguably the most critical factor. Its role is to deprotonate the phenolic hydroxyl group to form a phenoxide, which then acts as the nucleophile.
-
Insight: A base that is too weak will result in a low concentration of the reactive phenoxide, leading to a slow or incomplete reaction. A base that is too strong can promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this synthesis.[5] Cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents but is also more expensive.[6]
-
Actionable Advice: Ensure your K₂CO₃ is finely powdered and thoroughly dried before use. Moisture can quench the phenoxide and interfere with the reaction. Consider switching from K₂CO₃ to Cs₂CO₃ if yields remain low.
-
-
Reaction Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
-
Insight: Polar aprotic solvents like acetone, methyl ethyl ketone (MEK), dimethylformamide (DMF), or acetonitrile are typically used.[2][5] Acetone and MEK are excellent for reactions with K₂CO₃ as they are relatively inexpensive and have convenient boiling points for reflux. DMF can lead to higher reaction rates due to its high polarity but can be more difficult to remove during workup.
-
Actionable Advice: If using acetone or MEK, ensure they are anhydrous. If the reaction is sluggish, switching to DMF may increase the rate, but be mindful of potential side reactions at higher temperatures.
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked.
-
Insight: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in acetone (~56°C) or MEK (~80°C) for several hours (6-12 hours) is a common starting point.[5] Insufficient heat or time will lead to incomplete conversion. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, forming tar-like substances that complicate purification and reduce yield.[6]
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). Follow the disappearance of the starting salicylaldehyde. Optimize by finding the minimum time required for complete consumption of the starting material at a given temperature.
-
Data Summary: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ | Yield generally follows Cs₂CO₃ > K₂CO₃ > Na₂CO₃. Higher solubility and basicity of Cs₂CO₃ favor the reaction. |
| Solvent | Acetone | Acetonitrile (ACN) | DMF | DMF often provides the fastest rates due to its high polarity, but workup is more complex. Acetone is a good, practical starting point. |
| Temperature | 60 °C | 80 °C | 110 °C | Higher temperatures increase reaction rate but may also increase side product formation. 80°C is often a good balance. |
Problem Area: Side Products and Purification
Q: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?
A: The most common side product is the simple O-alkylated intermediate that has not cyclized. Another possibility, though less common under these conditions, is C-alkylation of the aromatic ring.
-
Insight: The formation of the uncyclized intermediate, ethyl (2-formyl-5-methoxyphenoxy)acetate, occurs if the final intramolecular condensation/cyclization step is slow or fails. This can be due to suboptimal temperature or base.
-
Actionable Advice:
-
Promote Cyclization: Ensure the reaction is heated for a sufficient duration. Sometimes, after the initial O-alkylation, a stronger base or higher temperature is needed to drive the cyclization.
-
Purification Strategy: If side products are present, purification via column chromatography on silica gel is the most effective method.[7] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically separate the desired product from the starting materials and the less polar O-alkylated intermediate.
-
Caption: Simplified mechanism showing key intermediates and potential side product formation.
Q: What is the recommended procedure for workup and purification to achieve high purity (>98%)?
A: A robust workup and purification protocol is essential for obtaining a high-purity product.
-
Initial Workup: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Filter off the inorganic salts (e.g., K₂CO₃, KCl). Wash the salt cake with a small amount of the reaction solvent (e.g., acetone).
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to remove any basic impurities, and finally with brine. The stability of many benzofurans allows for such acidic and basic washes.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure material.
-
Column Chromatography: For mixtures containing significant impurities, flash column chromatography on silica gel is the preferred method.[7][9] Use a hexane/ethyl acetate gradient to elute the product. Combine the pure fractions (identified by TLC) and remove the solvent to obtain the final product.
-
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis of this compound.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-4-methoxybenzaldehyde, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl chloroacetate dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.
-
Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to afford this compound as a solid.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Benzofuran Cyclization Reactions
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields in their benzofuran cyclization reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzofuran synthesis from an o-iodophenol and a terminal alkyne is giving low to no yield. What are the likely causes and how can I fix it?
This is a very common scenario in Sonogashira coupling followed by intramolecular cyclization. The culprit often lies in the reaction conditions, particularly the choice of base, catalyst system, and solvent.
A1: Common Pitfalls and Solutions in Palladium-Catalyzed Benzofuran Synthesis
-
Inappropriate Base Selection: Using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., 110°C) can be problematic.[1][2] NaHCO₃ can decompose to produce water, which can deactivate the palladium catalyst.[1]
-
Catalyst Inefficiency or Deactivation: The chosen palladium source, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[1] High temperatures can also lead to "tarring" or decomposition of starting materials, which can poison the catalyst.[1]
-
Expert Recommendation:
-
Consider a more robust palladium source like Pd(PPh₃)₄.[1]
-
The addition of a copper(I) iodide (CuI) co-catalyst is often crucial for facilitating the Sonogashira coupling step and can significantly improve yields.[1][4][5] In many cases, the reaction does not proceed without the copper co-catalyst.[4][5]
-
-
-
Electronic Mismatch of Substrates: The electronic properties of your specific o-iodophenol and alkyne play a critical role. Electron-donating groups on the phenol and electron-withdrawing groups on the alkyne generally favor the reaction.[3][4][5]
-
Expert Recommendation: If possible, modify your substrates to be more electronically compatible. If not, a different synthetic route may be necessary.
-
Q2: I am attempting an acid-catalyzed cyclization of an acetal to form a benzofuran, but I'm getting a mixture of regioisomers with the undesired isomer being the major product. How can I control the regioselectivity?
Acid-catalyzed cyclizations of aryl ethers are a popular method for constructing the benzofuran scaffold. However, controlling regioselectivity can be a significant challenge.
A2: Understanding and Controlling Regioselectivity in Acid-Catalyzed Cyclizations
The regioselectivity of this reaction is governed by the properties of the intermediate oxonium ion formed after protonation and elimination of an alcohol.
-
Mechanism Insight: The phenyl ring acts as a nucleophile, attacking the oxonium ion. The site of attack (and thus the resulting regioisomer) is determined by the accessibility and electron density of the highest occupied molecular orbitals (HOMO) of the oxonium ion.
-
Troubleshooting Unfavorable Ratios: In a documented case, initial quantum mechanics (QM) analyses of the starting material incorrectly predicted the major product. A deeper analysis of the intermediate oxonium ion revealed that while one HOMO lobe was larger, a slightly lower energy HOMO-1 lobe was sterically more accessible, leading to the unexpected major product.
-
Expert Recommendation:
-
Re-evaluate the Mechanism: Focus your analysis on the key reactive intermediate rather than just the starting material.
-
Computational Chemistry: Employ molecular orbital analysis and transition state energy calculations to predict the more favorable reaction pathway. A small difference in activation energy (e.g., ~0.94 kcal/mol) can lead to a significant preference for one isomer over another.
-
Reaction Condition Optimization: While computationally guided, empirical optimization of the acid catalyst (e.g., polyphosphoric acid, Lewis acids), temperature, and solvent can sometimes influence the product ratio.[5]
-
-
Q3: My Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid is sluggish and results in a low yield of the desired product. What can I do to improve this?
The Perkin rearrangement is a classic method for contracting a coumarin ring to a benzofuran.[6][7] The reaction proceeds in two main stages: a rapid base-catalyzed ring opening of the coumarin, followed by a slower intramolecular cyclization.[8]
A2: Optimizing the Perkin Rearrangement
-
Incomplete Cyclization: A common issue is the accumulation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[8][9] This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.[9]
-
Expert Recommendation:
-
Optimize Base and Solvent: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents like ethanol facilitate both the initial ring opening and the subsequent cyclization.[9][10]
-
Increase Temperature and Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and provide excellent yields for the Perkin rearrangement.[10]
-
-
Troubleshooting Workflow
For a systematic approach to diagnosing and solving low-yield issues, follow this general workflow.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Key Reaction Parameters and Recommended Starting Conditions
The table below summarizes critical parameters for common benzofuran cyclization strategies. Use these as a starting point for your optimization.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ (2-5 mol%) + CuI (4-5 mol%) | K₂CO₃, Cs₂CO₃, or NEt₃ | Acetonitrile, DMF, Triethylamine | 70-110 | Strict anhydrous and inert conditions are essential.[1][11] Ligand choice can be critical.[12] |
| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA), Lewis Acids (e.g., BF₃·OEt₂, FeCl₃) | N/A | Toluene, Dichloromethane | 80-120 | Regioselectivity is a major challenge; may require computational analysis.[5] |
| Perkin Rearrangement | N/A | NaOH, KOH | Ethanol, Methanol | Reflux (or Microwave at 80°C) | Ensure sufficient base concentration and reaction time to drive cyclization.[8][9][10] |
| Wittig-type Cyclization | Phosphine catalyst (e.g., PPh₃) | Base (e.g., LiHMDS) | THF, Toluene | Room Temp to Reflux | Chemoselectivity between different carbonyl groups can be an issue.[13][14][15] |
Detailed Experimental Protocol: Optimized Sonogashira Coupling and Cyclization
This protocol provides a robust starting point for the synthesis of 2-substituted benzofurans.
-
Reaction Setup: To a sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)PdCl₂, 2.5 mol%), CuI (5 mol%), and the o-iodophenol (1.0 equiv).[1]
-
Inert Atmosphere: Seal the tube and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and the terminal alkyne (1.2-2.0 equiv.) via syringe.[1]
-
Reaction: Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Monitoring: Allow the reaction to stir for the required time (typically 2-20 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction vessel to room temperature. Filter the mixture to remove any solids and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure benzofuran product.[1]
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Perkin Rearrangement [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Managing reaction kinetics for Ethyl 6-methoxybenzofuran-2-carboxylate synthesis
Technical Support Center: Ethyl 6-methoxybenzofuran-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing reaction kinetics for optimal yield and purity. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the O-alkylation of a substituted phenol, followed by an intramolecular cyclization to form the benzofuran ring system. Understanding the kinetics and potential pitfalls of each step is critical for success.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis.
Step 1: O-Alkylation of 2-Hydroxy-4-methoxybenzaldehyde
This Williamson ether synthesis is the crucial first step. The primary challenge is achieving selective O-alkylation over competing C-alkylation and managing the reaction rate.
❓ FAQ 1: My O-alkylation reaction has a very low yield. What are the likely causes?
Answer: A low yield in this step typically points to one of three issues: inefficient phenolate formation, competing side reactions (C-alkylation), or suboptimal reaction conditions.
-
Inefficient Phenolate Formation: The reaction begins with the deprotonation of the phenolic hydroxyl group. If the base is too weak or used in insufficient quantity, the starting material will not be fully converted to the nucleophilic phenolate anion.
-
Competing C-Alkylation: The phenolate anion is an ambident nucleophile, meaning it can react on either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, certain conditions can promote C-alkylation, consuming starting materials and forming unwanted byproducts.
-
Suboptimal Conditions: The choice of solvent and temperature profoundly impacts the reaction's kinetics and selectivity. An inappropriate solvent can shield the phenolate oxygen, slowing the desired reaction.[1]
❓ FAQ 2: How do I select the right base and solvent to favor O-alkylation?
Answer: This is a critical kinetic control point. The goal is to maximize the nucleophilicity of the phenolate oxygen while minimizing its interaction with the solvent.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is a common choice for this transformation.[2][3] It is strong enough to deprotonate the phenol but is less harsh than alternatives like sodium hydride (NaH), reducing the risk of side reactions.
-
Solvent Selection: Polar aprotic solvents are strongly recommended.
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation (e.g., K⁺), leaving the phenolate anion "naked" and highly nucleophilic, thus promoting the Sₙ2 reaction at the oxygen.[1][4] Studies on similar alkylations show significantly higher yields in DMF compared to other solvents.[4][5]
-
Acetonitrile (CH₃CN) is another viable option, though sometimes slightly less effective than DMF or DMSO.[4]
-
Avoid Protic Solvents: Protic solvents like water or alcohols (e.g., ethanol) should be avoided. They can form hydrogen bonds with the phenolate oxygen, creating a solvent cage that sterically hinders and electronically deactivates it, which can favor the C-alkylation pathway.[1]
-
❓ FAQ 3: The reaction is proceeding very slowly or stalls completely. How can I increase the rate?
Answer: If you've chosen an appropriate base/solvent system (e.g., K₂CO₃ in DMF), slow kinetics are often related to temperature, reagent purity, or phase transfer issues.
-
Temperature: While some alkylations proceed at room temperature, gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid byproduct formation at excessive temperatures.
-
Reagent Quality: Ensure all reagents are pure and, critically, that your solvent is anhydrous. Water can consume the base and interfere with the reaction.
-
Phase Transfer Catalysis: If using a system with poor solubility (less common with DMF), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenolate anion into the organic phase, accelerating the reaction.
Step 2: Intramolecular Cyclization
This step involves a base-mediated intramolecular condensation, similar to a Dieckmann condensation, to form the furan ring.[6][7] Success hinges on generating an enolate that can attack the aldehyde carbonyl.
Caption: A troubleshooting decision tree for the synthesis.
❓ FAQ 4: My cyclization reaction is not yielding the benzofuran product. What are the critical parameters?
Answer: Failure to cyclize is almost always due to issues with the base or the presence of water.
-
Base Strength: This intramolecular condensation requires the formation of a carbanion (enolate) alpha to the ester carbonyl. This requires a much stronger base than the O-alkylation step.
-
Recommended Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. They are strong, non-nucleophilic bases that will efficiently deprotonate the alpha-carbon without attacking the ester or aldehyde carbonyls.
-
-
Anhydrous Conditions: This is non-negotiable. Strong bases like NaH react violently with water. Even trace amounts of water will quench the base and the enolate as it forms, halting the reaction. Ensure your solvent (e.g., THF, Toluene) is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the reaction, followed by slow warming to room temperature or gentle heating to drive the cyclization to completion.
❓ FAQ 5: I'm observing multiple spots on my TLC plate after the cyclization attempt. What are these side products?
Answer: Uncontrolled side reactions can occur if the reaction conditions are not managed carefully.
-
Intermolecular Condensation: If the concentration is too high or the addition of the base is too rapid, the generated enolate can react with another molecule of the starting material intermolecularly, leading to dimers and oligomers. Running the reaction at high dilution can favor the desired intramolecular pathway.
-
Cannizzaro-type Reactions: The aldehyde functionality could potentially undergo disproportionation reactions under strongly basic conditions, especially if the desired cyclization is slow.
-
Decomposition: Excessive heat can lead to the decomposition of the starting material or product. Maintain careful temperature control throughout the reaction.
❓ FAQ 6: How can I effectively monitor the reaction progress for both steps?
Answer: Thin Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
Monitoring Step 1: Spot three lanes on your TLC plate: the starting phenol, the reaction mixture, and a co-spot of both. The reaction is complete when the starting phenol spot has been completely consumed and a new, less polar spot (the ether intermediate) has appeared.
-
Monitoring Step 2: Similarly, spot the ether intermediate and the reaction mixture. The reaction is complete when the intermediate spot is gone and a new spot corresponding to the final benzofuran product appears. The product is typically more conjugated and may visualize differently under UV light.
-
Confirmation: After isolation, confirm the structure of your intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Kinetic Parameter Summary
Managing the kinetics of this synthesis requires balancing several factors. The table below summarizes the key variables and their impact.
| Parameter | Step | Effect on Kinetics & Selectivity | Recommendation |
| Base Choice | 1: O-Alkylation | A moderately strong base (e.g., K₂CO₃) provides a sufficient concentration of phenolate without promoting side reactions. | Use 1.5-2.0 equivalents of K₂CO₃. |
| 2: Cyclization | A strong, non-nucleophilic base (e.g., NaH, KOtBu) is required to generate the enolate for cyclization. | Use 1.1-1.2 equivalents of NaH or KOtBu. | |
| Solvent Choice | 1: O-Alkylation | Polar aprotic solvents (DMF, DMSO) accelerate the Sₙ2 reaction by solvating the counter-ion, favoring O-alkylation.[1][4] | Use anhydrous DMF for best results. |
| 2: Cyclization | Anhydrous, non-protic solvents (THF, Toluene) are essential to prevent quenching the strong base and enolate. | Use rigorously dried THF under an inert atmosphere. | |
| Temperature | 1: O-Alkylation | Heating (60-80 °C) increases the reaction rate but can promote side reactions if excessive. | Start at room temperature and gently heat if the reaction is slow, monitoring by TLC. |
| 2: Cyclization | Low temperature (0 °C) for base addition allows for controlled enolate formation. Warming drives the cyclization. | Add base at 0 °C, then allow to warm to room temperature. Gentle reflux may be needed. | |
| Concentration | 2: Cyclization | High dilution favors the intramolecular cyclization over intermolecular side reactions. | Maintain a substrate concentration of ~0.1 M or lower. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of aldehyde).
-
Stir the suspension for 15 minutes at room temperature.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude intermediate, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.
Protocol 2: Synthesis of this compound
-
Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask and wash with anhydrous hexane to remove the oil. Carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF, 10-20 mL per gram of intermediate) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the intermediate, Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate (1.0 eq), in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, it may be gently heated to reflux for 2-4 hours.
-
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the pure this compound.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-methoxybenzofuran-2-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 6-methoxybenzofuran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, a comparison with structurally related analogs, and a comprehensive experimental protocol for acquiring high-quality NMR data. By understanding the subtle nuances of its NMR spectra, researchers can confidently identify this molecule, assess its purity, and elucidate its structure in complex chemical environments.
Introduction to this compound and the Role of NMR
This compound is a member of the benzofuran family, a class of heterocyclic compounds prevalent in many natural products and synthetic pharmaceuticals. The benzofuran scaffold is a key pharmacophore, exhibiting a wide range of biological activities. Consequently, the precise and unambiguous structural characterization of its derivatives is paramount in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, one can deduce the complete connectivity and chemical environment of each atom within a molecule. This guide will dissect the NMR data of this compound, providing a clear roadmap for its spectral interpretation.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzofuran ring system, the methoxy group, and the ethyl ester moiety. The electron-donating effect of the methoxy group and the electron-withdrawing nature of the carboxylate group significantly influence the chemical shifts of the aromatic protons.
A predicted ¹H NMR spectrum is presented below, followed by a detailed assignment of each signal.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.49 | d | 1H | 8.6 | H-4 |
| 7.35 | s | 1H | H-3 | |
| 7.00 | d | 1H | 2.2 | H-7 |
| 6.91 | dd | 1H | 8.6, 2.2 | H-5 |
| 4.42 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.87 | s | 3H | -OCH₃ | |
| 1.41 | t | 3H | 7.1 | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The benzofuran ring exhibits three aromatic protons. The proton at the 4-position (H-4) appears as a doublet at approximately 7.49 ppm due to coupling with the proton at the 5-position (H-5). The proton at the 7-position (H-7) is expected to be a doublet at around 7.00 ppm, coupling with H-5. The H-5 proton, being coupled to both H-4 and H-7, should appear as a doublet of doublets at approximately 6.91 ppm. The furan ring proton (H-3) is anticipated to be a singlet around 7.35 ppm.
-
Methoxy Group: The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at approximately 3.87 ppm.
-
Ethyl Ester Group: The ethyl group gives rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃), being adjacent to three methyl protons, appear as a quartet at around 4.42 ppm. The methyl protons (-OCH₂CH₃) are coupled to the two methylene protons and thus appear as a triplet at approximately 1.41 ppm.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 159.9 | C=O |
| 156.6 | C-6 |
| 147.2 | C-7a |
| 145.1 | C-2 |
| 123.0 | C-4 |
| 119.3 | C-3a |
| 114.7 | C-5 |
| 112.9 | C-3 |
| 95.8 | C-7 |
| 61.5 | -OCH₂CH₃ |
| 55.8 | -OCH₃ |
| 14.4 | -OCH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 159.9 ppm.
-
Aromatic and Furan Carbons: The benzofuran ring system contains eight carbon atoms with distinct chemical shifts. The carbon attached to the methoxy group (C-6) is significantly shielded and appears at approximately 156.6 ppm. The other aromatic and furan carbons resonate in the range of 95-148 ppm.
-
Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected at around 61.5 ppm, while the methyl carbon (-OCH₂CH₃) will be at a more upfield position, approximately 14.4 ppm. The methoxy carbon (-OCH₃) should appear around 55.8 ppm.
Comparative Analysis with Structurally Related Compounds
To better understand the influence of the methoxy and ethyl ester functionalities on the NMR spectra, a comparison with Ethyl benzofuran-2-carboxylate and 6-methoxybenzofuran-2-carboxylic acid is insightful.
Comparison of ¹H NMR Data
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | -OCH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound (Predicted) | 7.35 | 7.49 | 6.91 | - | 7.00 | 3.87 | 4.42 | 1.41 |
| Ethyl benzofuran-2-carboxylate | ~7.4 | ~7.6 | ~7.3 | ~7.4 | ~7.6 | - | ~4.4 | ~1.4 |
| 6-methoxybenzofuran-2-carboxylic acid | ~7.3 | ~7.5 | ~6.9 | - | ~7.0 | ~3.9 | - | - |
Comparison of ¹³C NMR Data
| Compound | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | C=O (ppm) | -OCH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound (Predicted) | 145.1 | 112.9 | 119.3 | 123.0 | 114.7 | 156.6 | 95.8 | 147.2 | 159.9 | 55.8 | 61.5 | 14.4 |
| Ethyl benzofuran-2-carboxylate | ~145 | ~112 | ~127 | ~124 | ~123 | ~122 | ~112 | ~155 | ~160 | - | ~61 | ~14 |
| 6-methoxybenzofuran-2-carboxylic acid | ~146 | ~113 | ~120 | ~123 | ~115 | ~157 | ~96 | ~148 | ~163 | ~56 | - | - |
Key Observations from the Comparative Analysis:
-
Effect of the Methoxy Group: The presence of the electron-donating methoxy group at the 6-position causes a significant upfield shift (shielding) of the proton at the 7-position and the 5-position in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the C-6 and C-7 carbons are also notably affected, with C-6 being deshielded and C-7 shielded.
-
Effect of the Ester Group: The change from a carboxylic acid to an ethyl ester results in a slight upfield shift of the carbonyl carbon in the ¹³C NMR spectrum. The ¹H NMR spectrum, of course, shows the characteristic signals for the ethyl group.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of samples like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interfering signals.
-
Sample Amount: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.[1][3] Ensure the solvent is of high isotopic purity.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of around 220-240 ppm.
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
Visualizing the Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound.
Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, coupling patterns, and signal integrations, a complete picture of its molecular architecture can be constructed. The comparative analysis with related compounds further solidifies the spectral assignments and highlights the electronic effects of the substituents on the benzofuran core. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible NMR data, which is the cornerstone of reliable chemical analysis in research and industrial settings.
References
A Senior Application Scientist's Guide to the Biological Activity of Ethyl 6-methoxybenzofuran-2-carboxylate Derivatives
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, an aromatic heterocyclic system formed by the fusion of a benzene and a furan ring, is a cornerstone in drug discovery.[1][2] This scaffold is prevalent in numerous natural products and synthetic compounds, demonstrating a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1][3][4] Its structural rigidity and electronic properties make it an ideal building block for designing molecules that can interact with various biological targets. The ethyl 6-methoxybenzofuran-2-carboxylate core, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
The general workflow for investigating novel derivatives of this scaffold follows a logical progression from chemical synthesis to comprehensive biological evaluation.
Caption: General workflow for the development and evaluation of benzofuran derivatives.
Antimicrobial Activity: A Promising Frontier
Resistance to existing antimicrobial agents is a severe global health threat, necessitating the urgent development of new therapeutic agents.[2] Benzofuran derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacterial and fungal pathogens.[1][3]
Comparative Analysis
The antimicrobial efficacy of benzofuran derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have shown that substitutions on the benzofuran ring significantly impact antimicrobial potency. For instance, certain amide derivatives have demonstrated broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[1]
| Derivative Class | Example Modification | Target Organism | MIC (µg/mL) | Reference |
| Benzofuran Amide (6b) | Amide linkage at C2 | S. aureus (Gram +) | 6.25 | [1] |
| Benzofuran Amide (6b) | Amide linkage at C2 | E. coli (Gram -) | 6.25 | [1] |
| Aza-benzofuran (1) | Nitrogen in scaffold | S. aureus (Gram +) | 12.5 | [5] |
| Aza-benzofuran (1) | Nitrogen in scaffold | S. typhimuriumi (Gram -) | 12.5 | [5] |
| Oxa-benzofuran (6) | Oxygen in scaffold | P. italicum (Fungus) | 12.5 | [5] |
| Ketoxime Derivative (38) | Cyclobutyl ketoxime | S. aureus (Gram +) | 0.039 | [3] |
Expert Insights on Structure-Activity Relationship (SAR):
-
Lipophilicity: The introduction of lipophilic groups can enhance cell membrane penetration, a critical step for antimicrobial action.
-
Amide/Hydrazide Moieties: The presence of amide or hydrazide groups at the C2 position often correlates with increased antimicrobial activity, potentially by facilitating hydrogen bonding with bacterial enzymes or cellular components.
-
Substitutions at C6: The 6-methoxy group, as present in the core scaffold, has been shown to contribute favorably to the activity profile compared to substitutions at other positions like C7.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.[7][8]
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial/fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. The results can also be read using a plate reader at 600 nm.
-
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[9] Benzofuran derivatives have shown considerable potential as anti-inflammatory agents, often acting through the modulation of key inflammatory signaling pathways.[1][10]
Comparative Analysis
The anti-inflammatory effects of benzofuran derivatives are commonly evaluated using both in vivo and in vitro models. The carrageenan-induced paw edema model in rats is a classic in vivo assay to assess acute inflammation.[1][11] In vitro assays often measure the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][10]
| Derivative | Assay Model | Metric | Result | Reference |
| Benzofuran Amide (6b) | Carrageenan-induced paw edema | % Inhibition of edema @ 2h | 71.10% | [1] |
| Benzofuran Amide (6a) | Carrageenan-induced paw edema | % Inhibition of edema @ 2h | 61.55% | [1] |
| Aza-benzofuran (1) | LPS-stimulated RAW 264.7 cells | IC₅₀ for NO Inhibition | 17.3 µM | [5] |
| Aza-benzofuran (3) | LPS-stimulated RAW 264.7 cells | IC₅₀ for NO Inhibition | 16.5 µM | [5] |
Expert Insights on Mechanism of Action: Many anti-inflammatory compounds exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS (inducible nitric oxide synthase) and COX-2.[10] Benzofuran derivatives may interfere with this pathway at various points, such as by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate gene transcription.
Caption: Inhibition of the NF-κB pathway is a key anti-inflammatory mechanism.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophage cells stimulated with LPS.[5]
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivatives in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations.
-
Pre-incubate the cells with the compounds for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation:
-
Add 100 µL of medium containing LPS (e.g., at a final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Quantification of Nitrite (Griess Assay):
-
NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay measures the concentration of nitrite.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control. The IC₅₀ value (the concentration that causes 50% inhibition) can be determined from the dose-response curve.
-
Anticancer Activity
The benzofuran scaffold is a component of several compounds with potent anticancer activity.[4][12] Derivatives are often evaluated for their cytotoxicity against various cancer cell lines, with the goal of identifying compounds that are potent against cancer cells but have low toxicity towards normal cells.[12]
Comparative Analysis
The MTT assay is a widely used colorimetric method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[13][14] The result is typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Derivative Class | Example Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-methylbenzofuran (16b) | p-methoxy group | A549 (Lung) | 1.48 | [12] |
| Benzofuran-based oxadiazole (13g) | Oxadiazole hybrid | C-6 (Glioblastoma) | 1.622 | [12] |
| Benzofuran-2-carboxamide (50g) | Triazole linkage | HCT-116 (Colon) | 0.87 | [12] |
| Benzofuran-2-carboxamide (50g) | Triazole linkage | A549 (Lung) | 0.57 | [12] |
| 4-hydroxy-3-methyl-6-phenyl (1) | Ethyl ester at C2 | Tumorigenic cell line | Potent | [15] |
Expert Insights on Structure-Activity Relationship (SAR):
-
C2 and C3 Substitutions: Modifications at the C2 and C3 positions of the benzofuran ring are critical for cytotoxic activity.[16] Ester, carboxamide, and various heterocyclic substitutions have yielded highly potent compounds.[12][16]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly increase cytotoxicity, though this may also affect toxicity in normal cells.[17][18]
-
Target Selectivity: A key challenge and goal in development is to enhance selectivity. For example, some derivatives show high potency against cancer cells (e.g., IC₅₀ in the nanomolar range) while exhibiting much lower toxicity against normal human cells, indicating a favorable therapeutic window.[12]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a quantitative and reliable method for assessing cell viability, proliferation, and cytotoxicity.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Plating:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well flat-bottom plate at an optimal density (determined empirically for each cell line, typically 5,000-10,000 cells/well).[19]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a detergent-based solution) to each well to dissolve the crystals.[21]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[19][20]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The available data clearly demonstrate their potential to be developed into potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationship analyses highlight that targeted modifications at various positions on the benzofuran ring can significantly enhance biological activity and selectivity.
Future research should focus on:
-
Lead Optimization: Synthesizing new derivatives based on the SAR insights to improve potency and reduce off-target toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The systematic approach outlined in this guide, combining rational design, synthesis, and robust biological evaluation, provides a clear pathway for unlocking the full therapeutic potential of this privileged scaffold.
References
- 1. jopcr.com [jopcr.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
A Comparative Guide to the X-ray Crystallography of Ethyl 6-methoxybenzofuran-2-carboxylate Analogs
In the landscape of modern drug discovery, the benzofuran scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Ethyl 6-methoxybenzofuran-2-carboxylate serves as a vital starting point for the synthesis of novel therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, can be definitively determined through single-crystal X-ray diffraction.[6][7][8][9]
This guide provides an in-depth comparison of crystallographic approaches for this compound and its analogs. We will explore the nuances of crystallization, the workflow of structure determination, and the critical insights gained from comparative structural analysis, grounded in established experimental protocols.
The Foundation: Synthesis and the Path to Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. Analogs of this compound are typically synthesized through multi-step reactions, often starting from commercially available precursors like 2-hydroxy-4-methoxybenzaldehyde.[10][11] The structural modifications introduced to the parent molecule—be it the addition of halogens, alkyl chains, or other heterocyclic moieties—are designed to modulate its pharmacological activity.[12][13]
Once synthesized and purified, the critical bottleneck is often the growth of a high-quality single crystal suitable for X-ray diffraction.[7][8][9] The choice of crystallization technique is paramount and is guided by the physicochemical properties of the specific analog.
Comparative Crystallization Strategies
The success of X-ray crystallography is fundamentally dependent on the quality of the crystal. For small organic molecules like benzofuran derivatives, several methods are employed, each with distinct advantages.
-
Slow Solvent Evaporation: This is the most straightforward technique. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the solute concentration to the point of supersaturation, inducing crystallization. The choice of solvent is critical and is often determined through preliminary solubility screening.[14]
-
Vapor Diffusion: This method offers finer control over the rate of crystallization. A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a "precipitant" or "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the compound's solvent.[14] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This is highly effective for small sample quantities.
-
Anti-Solvent Crystallization: In this technique, an anti-solvent is added directly to a solution of the compound to induce supersaturation and crystallization.[14] The rate of addition can be controlled to influence crystal size and quality.
-
Advanced Methods for Challenging Analogs: For analogs that resist traditional crystallization methods (e.g., oils or non-crystalline solids), advanced techniques can be employed. These include "host-aided" approaches where a porous metal-organic framework (MOF), known as a "crystalline sponge," encapsulates the molecule and imposes long-range order.[7][8][9] High-throughput methods like Encapsulated Nanodroplet Crystallization (ENaCt) allow for the screening of numerous conditions with minimal sample consumption.[7][8][9]
The selection of a method is an empirical process. A logical workflow for screening crystallization conditions is essential for efficiently identifying the optimal parameters for crystal growth.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methoxybenzofuran-2-carboxylate is a heterocyclic compound with a benzofuran core, a structure of interest in medicinal chemistry and materials science. As with any synthetic compound intended for downstream applications, rigorous analytical characterization is paramount to confirm its identity, purity, and quantity. Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural elucidation of such molecules. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offers a comparison with alternative analytical techniques, and presents detailed experimental protocols.
Mass Spectrometry of this compound: A Deep Dive
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation.[2][3] For a molecule like this compound, with a molecular weight of 220.22 g/mol , several key fragmentation pathways can be predicted under electron ionization (EI).
Predicted Fragmentation Pathways
Upon electron ionization, this compound will form a molecular ion ([M]•+) at m/z 220. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, influenced by the ester, methoxy, and benzofuran functionalities.
A primary fragmentation event for esters is the loss of the alkoxy group.[4] In this case, the loss of the ethoxy radical (•OCH2CH3) would result in the formation of a stable acylium ion. Another common fragmentation pathway for esters is alpha-cleavage.[5][6]
The presence of the methoxy group can also influence fragmentation, often leading to the loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO). Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.[6]
Here is a proposed fragmentation pathway for this compound:
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques to provide complementary information. High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are two such valuable alternatives.
| Feature | Mass Spectrometry (GC-MS/LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity followed by ionization and mass-to-charge ratio detection. | Separation based on differential partitioning between a mobile and stationary phase, with UV absorbance detection.[7] | Detection of nuclear spin transitions in a magnetic field to provide detailed structural information. |
| Information Provided | Molecular weight and fragmentation pattern for structural elucidation.[1] | Retention time for identification (with a standard) and quantification based on UV absorbance.[8] | Detailed information on molecular structure, connectivity, and stereochemistry.[9] |
| Sensitivity | High (picogram to femtogram range).[10] | Moderate (nanogram to microgram range).[8] | Lower (microgram to milligram range).[9][10] |
| Quantitative Analysis | Can be quantitative with appropriate standards and calibration. | Excellent for quantitative analysis.[8] | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[9] |
| Sample Throughput | High, especially with autosamplers. | High, with typical run times of a few minutes per sample. | Lower, as longer acquisition times are often needed for complex experiments.[9] |
| Structure Elucidation | Excellent for proposing structures based on fragmentation. | Limited; primarily for identification against a known standard. | The most powerful technique for de novo structure elucidation.[9] |
| Hyphenation | Commonly hyphenated with GC and LC for complex mixture analysis. | Can be hyphenated with MS (LC-MS) for enhanced identification.[9] | Can be hyphenated with LC (LC-NMR) for mixture analysis, though less common and more technically challenging.[9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the analysis of a small aromatic ester like this compound.
Caption: A typical workflow for the GC-MS analysis of a small aromatic ester.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the quantitative analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for aromatic compounds.[8] For example, start with 50% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the general steps for acquiring a ¹H NMR spectrum for structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the molecular structure. Two-dimensional NMR experiments, such as COSY and HSQC, can provide further structural details.
-
Conclusion
The mass spectrometric analysis of this compound, particularly when coupled with gas or liquid chromatography, provides invaluable information regarding its molecular weight and structure. While a definitive fragmentation pattern requires experimental verification, the predicted pathways based on established chemical principles offer a robust starting point for its identification. For comprehensive characterization and quantitative analysis, a multi-technique approach incorporating HPLC-UV and NMR spectroscopy is highly recommended. The choice of analytical technique will ultimately depend on the specific research question, whether it be routine quality control, in-depth structural elucidation, or precise quantification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.14 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines
The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products with diverse biological activities has spurred extensive research into the synthesis and evaluation of novel benzofuran derivatives as potential therapeutic agents.[3][4] Notably, these derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines.[1][5][6]
This guide provides an in-depth comparison of the cytotoxic profiles of various benzofuran derivatives, grounded in experimental data. We will explore the critical structure-activity relationships (SAR) that govern their efficacy, delve into their primary mechanisms of action, and provide a validated, step-by-step protocol for assessing their cytotoxic effects in a laboratory setting.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth. The cytotoxic effects of benzofuran derivatives have been evaluated against a multitude of human cancer cell lines.[5] The potency and selectivity of these compounds are profoundly influenced by the nature and position of substituents on the benzofuran core.[3][7]
Recent studies have highlighted several classes of benzofuran derivatives with significant cytotoxic potential, including halogenated derivatives and hybrid molecules incorporating moieties like triazole, piperazine, or chalcone.[7] The strategic addition of these functional groups can synergistically enhance the compound's cytotoxic effect against malignant tumors.[7]
The following table summarizes the IC₅₀ values of representative benzofuran derivatives, illustrating the impact of structural modifications on their activity across various cancer cell lines.
| Derivative Class | Representative Compound/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Halogenated Benzofurans | Bromomethyl-substituted benzofuran | K562 (Leukemia) | 5.0 | [7] |
| Bromomethyl-substituted benzofuran | HL60 (Leukemia) | 0.1 | [7] | |
| 2-acetyl-3-(bromo)methyl benzofuran | K562 (Leukemia) | Selective toxicity | [8] | |
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [9] |
| Compound 28g | HCT-116 (Colon) | 5.20 | [9] | |
| Benzofuran Hybrids | Benzofuran-Triazole Hybrid | SiHa (Cervical) | 1.10 | [9] |
| Benzofuran-Triazole Hybrid | HeLa (Cervical) | 1.06 | [9] | |
| Hybrid with Piperazine Linker | A549 (Lung) | 0.12 | [5] | |
| 2-Benzoylbenzofurans | Compound 11e | MCF-7 (Breast) | Potent activity | [9] |
| Natural Benzofurans | Isolated from Morus alba L. | PC9 (Lung) | Induces apoptosis | [9] |
| Isolated from Morus alba L. | A549 (Lung) | Induces apoptosis | [9] |
This table presents a selection of data to illustrate comparative cytotoxicity. For a comprehensive understanding, refer to the cited literature.
Mechanisms of Action: A Deeper Dive
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation and survival.[6][10] The two most predominantly reported mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial, highly regulated process for eliminating damaged or unwanted cells.[11] Many chemotherapeutic agents, including benzofuran derivatives, function by triggering this cellular suicide program in cancer cells. The intrinsic, or mitochondrial, pathway is a common route activated by these compounds.[12]
This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[12][13] Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), forming a complex known as the apoptosome.[11] The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3.[11][14] These executioner caspases are responsible for dismantling the cell by cleaving key cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis.[14]
Caption: Intrinsic apoptosis pathway activated by benzofuran derivatives.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of the process.[15] Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled proliferation. Several benzofuran derivatives have been shown to induce cell cycle arrest, particularly at the G2/M transition, thereby preventing cancer cells from entering mitosis.[9]
A key target for this mechanism is the microtubule network.[1] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Some benzofuran derivatives act as tubulin polymerization inhibitors, binding to β-tubulin and disrupting microtubule dynamics.[1] This interference activates the G2/M checkpoint, preventing the cell from proceeding into mitosis and often leading to subsequent apoptosis.[15][16] The master regulator of the G2/M transition is the Cyclin B-CDK1 complex.[16][17] Its activity is tightly controlled, and disruption of the mitotic spindle keeps this complex in an active state, leading to prolonged mitotic arrest.[18]
Caption: G2/M cell cycle arrest induced by tubulin-inhibiting benzofurans.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
To reliably compare the cytotoxic effects of different benzofuran derivatives, a standardized and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely used colorimetric method for assessing cell viability.[19][20]
Principle of the Assay
The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of viable, metabolically active cells.[19] The resulting formazan crystals are then dissolved in a solubilization agent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity when comparing treated cells to untreated controls.[19]
Experimental Workflow
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Cell Lines: Appropriate human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Benzofuran Derivatives: Stock solutions of known concentration, typically dissolved in Dimethyl Sulfoxide (DMSO).
-
Cell Culture Medium: Recommended medium for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[19] Causality: The MTT powder must be fully dissolved and sterilized to prevent contamination and ensure consistent results. Light sensitivity requires protected storage.
-
Solubilization Solution: DMSO or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[19] Causality: The formazan crystals are insoluble in aqueous medium and must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: a. Harvest cells and perform a viable cell count (e.g., using Trypan Blue). b. Dilute the cells in culture medium to an optimal density (typically 5,000-10,000 cells/well). This should be determined empirically for each cell line to ensure cells are in a logarithmic growth phase during the assay.[21] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank control. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[19]
-
Compound Treatment: a. Prepare serial dilutions of the benzofuran derivatives in culture medium from the stock solution. b. Carefully remove the old medium from the wells. c. Add 100 µL of the various compound concentrations to the respective wells, typically in triplicate. d. Include necessary controls on each plate:
- Untreated Control: Cells treated with medium only (represents 100% viability).
- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is critical to ensure the solvent itself is not causing cytotoxicity.[19]
- Blank Control: Wells containing medium only for background absorbance subtraction.[19] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, carefully aspirate the medium containing the compound. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[22] Causality: Serum can interfere with the assay; using serum-free medium during this step improves accuracy. c. Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization and Measurement: a. After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[22] c. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete solubilization of the formazan. d. Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[22]
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
Benzofuran and its derivatives represent a highly versatile and promising scaffold in the development of novel anticancer therapeutics.[3][6] As demonstrated, structural modifications to the benzofuran core can lead to compounds with potent and selective cytotoxic activity against a range of cancer cell lines.[7][9] The primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlight their ability to target fundamental processes of cancer cell survival and proliferation.[1][9] The provided MTT assay protocol offers a reliable and self-validating system for screening and comparing these compounds, forming a critical step in the preclinical drug development pipeline.[20][23] Future research focused on optimizing structure-activity relationships and further elucidating downstream molecular targets will be crucial in translating the therapeutic potential of benzofuran derivatives from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 15. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 16. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
- 17. praxilabs.com [praxilabs.com]
- 18. Regulators of Cell Cycle Progression - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzofuran Derivatives
For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged structure in the quest for novel therapeutic agents. Its presence in a wide array of natural products and synthetic compounds with diverse biological activities has made it a focal point of extensive research.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By delving into the experimental data and the causality behind synthetic choices, this document aims to be an essential resource for those looking to harness the therapeutic potential of this versatile heterocyclic system.
The Benzofuran Scaffold: A Versatile Core in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, serves as a foundational building block in the design of numerous biologically active molecules.[2][4] The versatility of the benzofuran nucleus allows for substitutions at various positions, primarily at C2, C3, and on the benzene ring, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[5][6] Understanding how these structural modifications influence biological outcomes is the essence of SAR studies and is crucial for the rational design of more potent and selective drug candidates.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9] The antimicrobial efficacy is intricately linked to the nature and position of substituents on the benzofuran ring.
Key SAR Insights for Antimicrobial Activity
The antimicrobial potency of benzofuran derivatives is significantly influenced by the substituents at the C2 and C3 positions, as well as on the benzene portion of the scaffold.
-
Substitution at the C2 Position: The C2 position is a critical site for modulating antimicrobial activity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C2 position has been shown to enhance antimicrobial effects. For instance, benzofuran derivatives bearing a thiazole ring at C2 have displayed excellent activity against Gram-negative bacteria.[10]
-
Ketoxime Ethers: A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been synthesized and tested, with some showing potent activity against Staphylococcus aureus and Candida albicans.[11]
-
Carboxamides: Benzofuran-2-carboxamides have also emerged as a promising class of antimicrobial agents.[1][2][10][12][13]
-
-
Substitution on the Benzene Ring:
Comparative Analysis of Antimicrobial Activity
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzofuran derivatives against various microbial strains. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |
| 6a | 2-(benzamidoacetic acid) | S. aureus | 6.25 | [7] |
| 6b | 2-(4-chlorobenzamidoacetic acid) | S. aureus | 6.25 | [7] |
| 6f | 2-(4-nitrobenzamidoacetic acid) | E. coli | 6.25 | [7] |
| 7d | 2-(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | S. aureus | N/A (most active) | [11] |
| Compound with 2-bromo, 4-bromo-phenyl at C2 | Bromo substituents | S. aureus | 12.50-66.49 (µmol/L) | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[14]
Objective: To determine the lowest concentration of a benzofuran derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test benzofuran derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each benzofuran derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.
-
Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined visually or by using a microplate reader.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]
- 8. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. [PDF] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate for Researchers and Drug Development Professionals
Introduction: The Significance of Ethyl 6-methoxybenzofuran-2-carboxylate
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, anticancer and anti-inflammatory agents. The strategic placement of the methoxy and ethyl carboxylate groups provides versatile handles for further chemical modification, making efficient and scalable access to this intermediate a priority for drug discovery programs.
Overview of Synthetic Strategies
This guide will compare three prominent synthetic strategies for the preparation of this compound:
-
The Perkin-Type Reaction: A classical approach involving the condensation of a salicylaldehyde derivative with an active methylene compound.
-
The Intramolecular Wittig Reaction: A powerful method for the formation of the furan ring through the reaction of a phosphonium ylide with a carbonyl group within the same molecule.
-
The Sonogashira Coupling and Cyclization: A modern cross-coupling strategy that constructs the benzofuran core from a halogenated phenol and a terminal alkyne.
Each of these routes will be evaluated based on factors such as yield, reaction conditions, reagent availability and cost, scalability, and mechanistic elegance.
Route 1: The Perkin-Type Reaction
The Perkin reaction and its variations represent a long-standing and reliable method for the synthesis of benzofurans from salicylaldehyde precursors.[1][2] This approach typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a reagent that provides the C2 and carboxylate functionalities of the target molecule, followed by cyclization.
Causality of Experimental Choices
The choice of the C2 synthon is critical in this reaction. While traditional Perkin reactions utilize acid anhydrides, a more direct approach to the target ester involves the use of α-haloesters or related active methylene compounds. The base plays a crucial role in deprotonating both the phenolic hydroxyl group and the active methylene compound, facilitating both the initial C-C bond formation and the subsequent intramolecular cyclization. The choice of a non-nucleophilic base is important to avoid unwanted side reactions with the ester functionality.
Experimental Protocol
Step 1: Synthesis of 6-methoxybenzofuran-2-carboxylic acid [3]
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (11 g) in methyl-ethyl ketone (51 ml) in a three-necked flask, add ethyl bromomalonate (20.3 g) and potassium carbonate (12.3 g).
-
Reflux the mixture for 6 hours.
-
After cooling, add a methanol solution of potassium hydroxide to hydrolyze the ester.
-
Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.
-
Filter the resulting precipitate to obtain 6-methoxybenzofuran-2-carboxylic acid.
Step 2: Esterification to this compound
-
Dissolve the 6-methoxybenzofuran-2-carboxylic acid (1 equivalent) in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the acid catalyst and remove the excess ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Reaction Mechanism
The reaction proceeds through an initial O-alkylation of the salicylaldehyde with the bromomalonate, followed by an intramolecular aldol-type condensation. The subsequent dehydration and decarboxylation (if starting with a malonate) lead to the formation of the benzofuran ring.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-4-methoxybenzaldehyde | [3] |
| Key Reagents | Ethyl bromomalonate, K₂CO₃, KOH, Ethanol, H₂SO₄ | [3] |
| Reaction Time | > 6 hours | [3] |
| Yield | Good (specific yield for the final product not provided) | [3] |
Route 2: The Intramolecular Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for olefination.[4] Its intramolecular variant provides a powerful and often high-yielding method for the construction of cyclic systems, including benzofurans.[5][6] This route involves the preparation of a phosphonium ylide tethered to a salicylaldehyde derivative, which upon cyclization, forms the furan ring.
Causality of Experimental Choices
The success of this route hinges on the efficient synthesis of the key phosphonium salt precursor. This is typically achieved by O-alkylation of the salicylaldehyde with a halo-acetate derivative, followed by reaction with triphenylphosphine. The choice of base for the deprotonation of the phosphonium salt to form the ylide is critical; a non-nucleophilic base is preferred to avoid side reactions. The stabilized nature of the resulting ylide generally leads to good yields in the subsequent intramolecular cyclization.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of the Phosphonium Salt
-
Dissolve the product from Step 1 in a suitable solvent such as toluene.
-
Add triphenylphosphine (1.1 equivalents) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
Step 3: Intramolecular Wittig Reaction
-
Suspend the phosphonium salt in a dry, aprotic solvent like THF or toluene.
-
Add a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.
Reaction Mechanism
The reaction proceeds via the formation of a phosphonium ylide which then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the benzofuran ring and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-4-methoxybenzaldehyde | (Proposed) |
| Key Reagents | Ethyl bromoacetate, K₂CO₃, PPh₃, NaH | [5][6] |
| Reaction Time | Multi-step, > 24 hours | [6] |
| Yield | Generally good to excellent for intramolecular Wittig reactions | [5] |
Route 3: Sonogashira Coupling and Cyclization
The Sonogashira coupling is a highly efficient palladium- and copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[7] For the synthesis of benzofurans, this reaction is typically followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[8]
Causality of Experimental Choices
This route requires a halogenated precursor, such as 2-iodo-4-methoxyphenol, which can be prepared from 4-methoxyphenol. The choice of the alkyne partner, in this case, ethyl propiolate, directly installs the required ethyl carboxylate group at the 2-position. The palladium catalyst is responsible for the oxidative addition to the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which is the active nucleophile in the transmetalation step. The subsequent cyclization is often promoted by the same base used in the coupling reaction or by the addition of a different catalyst.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-iodo-4-methoxyphenol
-
Iodinate 4-methoxyphenol using a suitable iodinating agent such as iodine in the presence of an oxidizing agent or N-iodosuccinimide.
Step 2: Sonogashira Coupling and Cyclization
-
To a solution of 2-iodo-4-methoxyphenol (1 equivalent) in a suitable solvent like DMF or triethylamine, add ethyl propiolate (1.1 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst, such as CuI.
-
Add a base, typically an amine like triethylamine, which can also serve as the solvent.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed. The intramolecular cyclization often occurs in situ.
-
After cooling, work up the reaction mixture by extraction with an organic solvent and wash with water and brine.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reaction Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond. The resulting 2-alkynylphenol then undergoes an intramolecular 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-iodo-4-methoxyphenol (requires prior synthesis) | (Proposed) |
| Key Reagents | Ethyl propiolate, Pd catalyst, Cu catalyst, Base | [7][8] |
| Reaction Time | Typically several hours | [8] |
| Yield | Can be very high for Sonogashira couplings | [8] |
Comparative Analysis
| Feature | Perkin-Type Reaction | Intramolecular Wittig Reaction | Sonogashira Coupling & Cyclization |
| Starting Materials | Readily available | Requires multi-step synthesis of phosphonium salt | Requires synthesis of halogenated phenol |
| Reagent Cost & Availability | Generally inexpensive and common reagents | Triphenylphosphine can be costly; strong bases required | Palladium catalysts and specialized ligands can be expensive |
| Number of Steps | Typically 2 steps | 3 steps (proposed) | 2 steps (assuming precursor availability) |
| Reaction Conditions | Can require harsh conditions (high temperatures, strong bases) | Milder conditions for cyclization, but requires anhydrous setup | Requires inert atmosphere and careful control of catalysts |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to stoichiometry of PPh₃ | Scalable, but catalyst cost can be a factor |
| Atom Economy | Moderate, generates salt byproducts | Poor, generates stoichiometric triphenylphosphine oxide | Good, generates minimal byproducts |
| Substrate Scope | Generally good for salicylaldehydes | Broad, but sensitive to sterics around the carbonyl | Very broad, tolerant of many functional groups |
| Reported Yields | Variable, can be high | Generally high for intramolecular cyclizations | Often high to excellent |
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route to this compound is highly dependent on the specific context of the research or development program.
-
For large-scale, cost-effective synthesis , the Perkin-type reaction remains a strong contender. Its reliance on relatively inexpensive starting materials and well-understood reaction conditions makes it an attractive option for industrial applications, despite potentially lower atom economy and the need for a separate esterification step.
-
For laboratory-scale synthesis where high yield and functional group tolerance are paramount , the Sonogashira coupling and cyclization route is often the preferred method. Although it requires the synthesis of a halogenated precursor and the use of expensive palladium catalysts, the high efficiency and broad applicability of this reaction make it a powerful tool for medicinal chemists.
-
The intramolecular Wittig reaction offers a good balance of yield and reliability. While it involves a multi-step sequence to prepare the key phosphonium salt, the final cyclization step is often very clean and high-yielding. This route is particularly valuable when other methods fail or when specific substitution patterns are desired that are not easily accessible through the other routes.
Ultimately, the decision should be made after careful consideration of the available resources, the desired scale of the synthesis, and the specific chemical functionalities that need to be tolerated in the synthetic sequence.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
A Senior Application Scientist's Guide to the In Vitro Antioxidant Activity of Novel Benzofuran-2-Carboxamides
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to possess a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[2][3] This guide focuses on a particularly promising class: novel benzofuran-2-carboxamides and their potential to combat oxidative stress, a key pathological factor in numerous chronic diseases.[4]
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, inflicts damage on cells and tissues. Antioxidants mitigate this damage by neutralizing these harmful radicals.[5] The development of potent, synthetic antioxidants is a critical goal in drug discovery, and benzofuran-2-carboxamides have shown considerable promise.[2][6][7] This document provides an in-depth comparison of their in vitro antioxidant activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Foundational Methodologies: Quantifying Antioxidant Efficacy
To objectively compare antioxidant activity, standardized in vitro assays are essential. These assays are designed to measure a compound's ability to scavenge synthetic radicals, with the degree of scavenging quantified spectrophotometrically. Below, we detail the protocols for two of the most widely adopted methods: the DPPH and ABTS assays.
The DPPH assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor.[5]
Principle of Causality: The core of this assay is the stable free radical DPPH, which has a deep purple color in solution.[8] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[5][9] This color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound.[5][10]
Experimental Protocol: DPPH Assay
1. Reagent Preparation:
- DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in spectrophotometric-grade methanol. This solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5] Causality Note: Methanol is an ideal solvent as it dissolves DPPH and most organic test compounds. The solution must be freshly prepared and kept in the dark as DPPH is light-sensitive.[5][10]
- Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the synthesized benzofuran-2-carboxamide derivatives in a suitable solvent (e.g., methanol or DMSO).
- Positive Control (e.g., Ascorbic Acid): Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in the same manner as the test compounds.[11]
2. Assay Procedure (96-Well Plate Format):
- Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control in the microplate.
- Reaction Initiation: Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample or control dilutions.[5]
- Blank Preparation: Prepare a blank well containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution. This serves as the control absorbance.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][10] Causality Note: The dark incubation prevents photodegradation of DPPH and allows the scavenging reaction to reach completion.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]
3. Data Analysis (Self-Validating System):
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [12]
- The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentrations.[5] The inclusion of a potent positive control like Ascorbic Acid validates the assay's performance.
The ABTS assay is another common method applicable to both hydrophilic and lipophilic antioxidants.[13]
Principle of Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[13] This is achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13][14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[9]
Experimental Protocol: ABTS Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve ABTS in water.
- Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Causality Note: This overnight incubation ensures the complete formation of the ABTS radical cation.
- Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with a suitable solvent (like PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]
2. Assay Procedure:
- Add a small volume (e.g., 10 µL) of the test compound or positive control (Trolox is a common standard) at various concentrations to a microplate well.
- Add a larger volume (e.g., 190 µL) of the adjusted ABTS•+ solution to initiate the reaction.[14]
- Incubate the plate at room temperature for a set time (e.g., 6-10 minutes).
- Measure the absorbance at 734 nm.
3. Data Analysis (Self-Validating System):
- The scavenging activity is calculated using a similar formula to the DPPH assay.
- Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox.
Visualizing the Process: Workflows and Mechanisms
To ensure clarity, the following diagrams illustrate the general screening workflow and the chemical principle of the DPPH assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marinebiology.pt [marinebiology.pt]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. protocols.io [protocols.io]
A Comparative Guide to the Neuroprotective Effects of Benzofuran-2-Carboxamide Derivatives
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community has turned its attention to novel chemical scaffolds with the potential to confer neuroprotection. Among these, benzofuran-2-carboxamide derivatives have emerged as a promising class of compounds, demonstrating a multifactorial approach to combating neuronal damage. This guide provides an in-depth comparison of different benzofuran-2-carboxamide derivatives, elucidating their mechanisms of action, and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Benzofuran-2-Carboxamides
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including neuroprotective properties.[1][2][3] The addition of a carboxamide moiety at the 2-position offers a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. These derivatives have shown potential in addressing key pathological events in neurodegeneration, such as excitotoxicity, oxidative stress, and protein aggregation.[1][4][5] This guide will delve into specific examples, comparing their efficacy and shedding light on the structural features that govern their neuroprotective actions.
Comparative Analysis of Neuroprotective Mechanisms and Efficacy
The neuroprotective potential of benzofuran-2-carboxamide derivatives has been explored through various preclinical models, revealing diverse mechanisms of action. Here, we compare two distinct series of these compounds, highlighting their differential effects on excitotoxicity and amyloid-beta (Aβ) aggregation.
Attenuation of Excitotoxicity and Oxidative Stress
A significant contributor to neuronal cell death in acute and chronic neurodegenerative conditions is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[4] This overstimulation leads to excessive calcium influx, triggering a cascade of detrimental events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4]
A study by Ha et al. (2015) synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their ability to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity.[4][6] Their findings underscore the importance of substituent patterns on the phenyl ring for neuroprotective activity.
Key Findings:
-
Compound 1f , with a methyl (-CH3) substitution at the R2 position of the phenyl ring, demonstrated the most potent neuroprotective effect against NMDA-induced excitotoxicity.[6][7] Its efficacy at a concentration of 30 μM was comparable to that of memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6][7]
-
Compound 1j , featuring a hydroxyl (-OH) group at the R3 position, also exhibited significant anti-excitotoxic effects.[4][6] Furthermore, this compound displayed notable antioxidant properties by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and inhibiting lipid peroxidation in rat brain homogenates.[4][6]
-
The structure-activity relationship (SAR) studies suggest that electron-donating groups at specific positions on the phenyl ring may be crucial for enhancing neuroprotective and antioxidant activities.[4][6]
Quantitative Comparison of Lead Compounds:
| Compound | Substitution | Neuroprotection vs. NMDA (Cell Viability) | DPPH Radical Scavenging (100 µM) | Lipid Peroxidation Inhibition (100 µM) |
| 1f | -CH3 at R2 | +++ (Comparable to Memantine at 30 µM)[6] | Not Reported | Not Reported |
| 1j | -OH at R3 | ++ (Marked anti-excitotoxic effects)[6] | 23.5% inhibition[4] | 62% inhibition[4] |
(+++ Potent, ++ Moderate)
The dual action of compounds like 1j in mitigating both excitotoxicity and oxidative stress makes them particularly attractive candidates for further development, as these two pathways are intricately linked in the neurodegenerative process.
Modulation of Amyloid-Beta (Aβ) Aggregation
The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease.[8] Consequently, compounds that can inhibit or modulate Aβ aggregation are of significant therapeutic interest. A series of N-phenylbenzofuran-2-carboxamide derivatives have been investigated for their effects on the aggregation of Aβ42, the more fibrillogenic form of the peptide.[5][9]
Key Findings:
-
Compounds possessing a methoxyphenol pharmacophore, such as 4a and 4b , demonstrated a concentration-dependent inhibition of Aβ42 aggregation in a thioflavin-T (ThT) fluorescence-based assay.[5][9]
-
Compound 4b was the most potent inhibitor in this series, achieving a maximum inhibition of 54%.[5][9]
-
In contrast, derivatives with a 4-methoxyphenyl ring, such as 4d , were found to accelerate Aβ42 fibrillogenesis.[5]
-
Crucially, compounds 5a and 5b (benzo[b]thiophene-2-carboxamide analogs) provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity.[5]
This study highlights the subtle structural modifications that can dramatically alter the modulatory effects of these compounds on Aβ aggregation, shifting their activity from inhibitory to acceleratory.
Comparative Effects on Aβ42 Aggregation:
| Compound | Key Structural Feature | Effect on Aβ42 Aggregation | Neuroprotection vs. Aβ42 Cytotoxicity |
| 4a | 2-methoxyphenol | Inhibition[5][9] | Not Reported |
| 4b | methoxyphenol | Potent Inhibition (54% max)[5][9] | Not Reported |
| 4d | 4-methoxyphenyl | Acceleration[5] | Not Reported |
| 5a | Benzo[b]thiophene core, methoxyphenol | Inhibition[5] | Significant protection[5] |
| 5b | Benzo[b]thiophene core, methoxyphenol | Inhibition[5] | Significant protection[5] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings, detailed experimental protocols are paramount. The following are step-by-step methodologies for key in vitro assays used to characterize the neuroprotective effects of benzofuran-2-carboxamide derivatives.
Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity
This protocol is based on the methodology described by Ha et al. (2015) using primary cultured rat cortical neurons.[4]
-
Cell Culture:
-
Isolate cortical neurons from rat embryos (E18-19).
-
Plate the dissociated cells on poly-L-lysine and laminin-coated plates.
-
Culture the neurons in Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), horse serum (HS), and an antibiotic-antimycotic agent.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
NMDA Treatment:
-
After 7-9 days in vitro, replace the culture medium with fresh medium.
-
Pre-treat the neurons with various concentrations of the benzofuran-2-carboxamide derivatives for 1 hour.
-
Induce excitotoxicity by exposing the cells to NMDA (e.g., 200 µM) for a specified duration (e.g., 10 minutes).
-
Wash the cells and incubate them in fresh medium for 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: DPPH Radical Scavenging Assay
This cell-free assay quantifies the antioxidant capacity of the compounds.[4]
-
Reaction Mixture:
-
Prepare a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add the DPPH solution to various concentrations of the test compounds.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity relative to a control without the test compound.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided.
NMDA Receptor-Mediated Excitotoxicity Pathway
Caption: NMDA receptor over-activation leads to excitotoxicity and apoptosis.
Experimental Workflow for Neuroprotection Assessment
Caption: Workflow for evaluating neuroprotective effects in vitro.
Conclusion and Future Directions
Benzofuran-2-carboxamide derivatives represent a versatile and promising scaffold for the development of novel neuroprotective agents. The comparative analysis presented in this guide demonstrates that subtle modifications to their chemical structure can lead to significant differences in their mechanism of action and efficacy. Some derivatives show potent anti-excitotoxic and antioxidant properties, while others are effective modulators of Aβ aggregation.
The lead compounds identified in these studies, such as 1f and 1j for excitotoxicity and 4b , 5a , and 5b for Aβ modulation, warrant further investigation. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of these lead compounds in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, brain penetration, and therapeutic potential.
-
Mechanism of action studies: Further elucidating the precise molecular targets of these compounds to better understand their neuroprotective effects.
-
Medicinal chemistry optimization: Synthesizing and screening new analogs to improve potency, selectivity, and drug-like properties.
By continuing to explore the rich chemical space of benzofuran-2-carboxamide derivatives, we can pave the way for the development of next-generation therapeutics to combat the devastating impact of neurodegenerative diseases.
References
- 1. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ethyl 6-Methoxybenzofuran-2-carboxylate Analogs as Anti-Tumor Agents: A Technical Guide
The benzofuran scaffold is a prominent heterocyclic core in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in oncology.[2] Within this chemical space, ethyl 6-methoxybenzofuran-2-carboxylate has emerged as a key lead structure. The strategic modification of this parent molecule allows for the exploration of structure-activity relationships (SAR) to develop analogs with enhanced potency, improved selectivity against cancer cells, and more favorable pharmacological profiles.
This guide provides a comparative analysis of the anti-tumor efficacy of various analogs derived from this compound. We will delve into their cytotoxic effects on different cancer cell lines, elucidate their mechanisms of action, and present the detailed experimental methodologies employed for their evaluation. The objective is to offer researchers and drug development professionals a comprehensive resource, grounding key findings in experimental data and established scientific principles.
Structure-Activity Relationship (SAR) and Rationale for Analog Design
The development of analogs from a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its therapeutic properties. For the this compound scaffold, modifications are strategically designed to probe the chemical features essential for anti-tumor activity. Earlier SAR studies have indicated that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.
Key areas of modification and their rationale include:
-
The Carboxylate Group (C-2 Position): The ethyl ester at the C-2 position is a primary site for modification. Replacing it with amides, hydrazides, ketones, or other heterocyclic rings can significantly alter the compound's electronic and steric properties, influencing its binding affinity to biological targets.[1] For instance, converting the ester to an N-(substituted)phenylamide has been shown to yield potent cytotoxic agents.[3]
-
The Benzofuran Ring System: Introducing substituents, particularly halogens like bromine or chlorine, onto the benzofuran ring system can enhance cytotoxic activity.[4][5] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, or to specific interactions with the target protein.
-
The 6-Methoxy Group: The methoxy group at the C-6 position is also a key feature. Its electron-donating nature influences the overall electron density of the ring system. SAR studies have shown that the presence of a 6-methoxy group can be essential for high antiproliferative activity in certain analog series.[1]
The overarching goal is to identify substitutions that maximize potency against cancer cells while minimizing toxicity to normal cells, thereby improving the therapeutic index.
Comparative In Vitro Cytotoxicity of Benzofuran Analogs
The primary evaluation of potential anti-tumor agents involves assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison. Below is a summary of the reported cytotoxic activities for various benzofuran derivatives.
| Compound Class | Representative Analog(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Key Structural Features / Comparison | Reference(s) |
| Benzofuran-Chalcones | Compound 4g | HCC1806 (Breast) | 5.93 | Chalcone moiety linked to benzofuran. Potent inhibitor of VEGFR-2. | [6] |
| HeLa (Cervical) | 5.61 | [6] | |||
| Benzofuran-Isatin Conjugates | Compound 5a & 5d | SW-620 (Colon) | Good to Excellent | Hybrid molecules linking benzofuran and isatin scaffolds. 5d showed broad-spectrum activity. | [7] |
| HT-29 (Colon) | Good to Excellent | [7] | |||
| Benzofuran-2-Carboxamides | Compound 3m | ACHN, HCT15, MM231, etc. | Low µM range | N-(4'-hydroxy)phenylamide at C-2. Also inhibits NF-κB activity. | [3] |
| Benzofuran-1,2,3-Triazoles | Compound 50g | HCT-116 (Colon) | 0.87 | 6-methoxy group proved essential for high activity compared to unsubstituted analogs. | [1] |
| HeLa (Cervical) | 0.73 | [1] | |||
| A549 (Lung) | 0.57 | [1] | |||
| Halogenated Benzofurans | Compound 8 | HepG2 (Liver) | Significant Activity | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. | [5] |
| A549 (Lung) | Significant Activity | [5] |
This table is a representative summary. IC₅₀ values can vary based on experimental conditions.
The data clearly indicates that modifying the this compound core can lead to compounds with potent, low-micromolar and even sub-micromolar, anti-proliferative activity against a range of cancer cell lines. Notably, hybrid molecules, such as benzofuran-triazoles and benzofuran-isatin conjugates, demonstrate particularly high efficacy.[1][7]
Mechanisms of Anti-Tumor Action
The anti-cancer effects of benzofuran derivatives are mediated through diverse molecular mechanisms, highlighting their potential to interfere with multiple cancer hallmarks.[7][8]
Several benzofuran analogs function by inhibiting enzymes critical for tumor growth and survival.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Certain benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, thereby blocking angiogenesis.[6]
-
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator often overexpressed in cancers. Specific benzofuran derivatives have been developed as potent LSD1 inhibitors, suppressing tumor cell proliferation.[9]
-
Other Kinases: Benzofuran derivatives have also been reported to inhibit other protein kinases involved in cancer signaling, such as mTOR, Aurora B kinase, and tubulin polymerization.[7][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-chalcone analogs.
Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism. Many benzofuran analogs have been shown to induce apoptosis in cancer cells.[11][12] This is often achieved through:
-
Mitochondrial Pathway: Triggering the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase cascades.[12]
-
Death Receptor Pathway: Activating extrinsic pathways, for example, through the DR-4 (Death Receptor 4).[11]
-
Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Induction of apoptosis via the mitochondrial pathway by benzofuran analogs.
Cancer is characterized by uncontrolled cell division. Benzofuran derivatives can halt this process by inducing cell cycle arrest, often at the G2/M phase, preventing cells from entering mitosis.[5][12] This provides time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.
Experimental Protocols: A Guide to Self-Validating Methodologies
The trustworthiness of efficacy data relies on robust and reproducible experimental design. Here, we detail the standard protocols used to evaluate the anti-tumor properties of benzofuran analogs.
Workflow for In Vitro Evaluation
Caption: Standard workflow for the in vitro evaluation of novel anti-tumor compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay quantitatively measures cell viability and proliferation. The choice to use this method is based on its reliability and high-throughput nature for screening compound libraries.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm wavelength)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran analogs in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4] The incubation time is chosen to allow for multiple cell doublings, ensuring a robust signal.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is essential for determining if a compound's cytotoxic effect is mediated by halting the cell cycle at a specific phase.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
PI staining solution (containing PI, RNase A, and Triton X-100)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the benzofuran analog at its IC₅₀ concentration for a duration corresponding to one cell cycle (e.g., 24 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic and viable cells are analyzed. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. This step permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in 500 µL of PI staining solution. The inclusion of RNase A is critical to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events (cells) per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of control cells.
-
In Vivo Efficacy
While in vitro data is crucial for initial screening, in vivo studies are necessary to confirm anti-tumor efficacy in a physiological context. Several benzofuran derivatives have progressed to this stage. For example, certain analogs have shown robust anti-tumor efficacy in H460 lung cancer xenograft models in mice, effectively inhibiting tumor growth without significant side effects.[9] Similarly, in vivo studies with MDA-MB-231 breast cancer xenografts have also demonstrated good anti-cancer efficacy for lead compounds from this class.[13] These studies are vital for validating the therapeutic potential of these agents.
Conclusion and Future Outlook
The systematic derivatization of the this compound scaffold has yielded a rich pipeline of potent anti-tumor agents. The comparative data demonstrates that strategic modifications, particularly the formation of hybrid molecules incorporating triazole, isatin, or chalcone moieties, can lead to compounds with significant cytotoxic activity across a range of cancer cell lines.[1][6][7] These analogs operate through diverse and clinically relevant mechanisms, including the inhibition of critical signaling pathways like VEGFR-2, induction of apoptosis, and cell cycle arrest.[6][11][12]
The structure-activity relationships elucidated from these studies provide a rational basis for the future design of even more effective and selective benzofuran-based anti-cancer drugs. Future research should focus on:
-
Target Deconvolution: Precisely identifying the molecular targets for the most potent analogs to better understand their mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
Combination Therapies: Investigating the synergistic effects of these novel agents with existing chemotherapeutics to overcome drug resistance and enhance treatment outcomes.
The evidence strongly supports the continued exploration of this compound analogs as a promising class of molecules for the development of next-generation cancer therapies.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-methoxybenzofuran-2-carboxylate
This document provides a detailed operational and disposal plan for Ethyl 6-methoxybenzofuran-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The procedures outlined herein are synthesized from established safety protocols for analogous chemical compounds and are grounded in federal and state regulatory standards. Our objective is to provide a self-validating system for safety and compliance, ensuring the protection of laboratory personnel and the environment.
Hazard Characterization and Risk Assessment
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar benzofuran derivatives provide a strong basis for a conservative risk assessment. Benzofuran compounds are known for their biological activity, which necessitates careful handling to prevent exposure[1][2].
Based on analogous compounds such as Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate and Ethyl 1-benzofuran-3-ylacetate, this compound should be treated as hazardous[3][4].
Inferred Hazards:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin[3].
-
Irritation: Likely to cause skin, eye, and respiratory tract irritation[3][4].
-
Environmental Hazards: Assumed to be harmful to aquatic life with long-lasting effects, a common characteristic of complex organic molecules[5].
Waste Classification: Based on this profile, this compound waste must be classified as Hazardous Chemical Waste . Specifically, it should be segregated as a non-halogenated organic solid waste .
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, strict adherence to safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE as a primary line of defense against chemical exposure[6][7].
Table 1: Essential Safety and Handling Protocols
| Protocol Element | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation exposure to dust or vapors, which may cause respiratory irritation[7][8]. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | To protect against accidental splashes or fine dust particles causing serious eye irritation[3]. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact, which can cause irritation and potential absorption[4][9]. |
| Body Protection | A buttoned lab coat. | To protect skin and clothing from spills and contamination[6]. |
Emergency Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[4][10].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
Step-by-Step Disposal Procedure
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA)[11][12]. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer [13][14].
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions.
-
Action: Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated waste container.
-
Rationale: Mixing incompatible waste streams can lead to violent chemical reactions, fire, or the generation of toxic gases. This compound must be kept separate from acids, bases, and oxidizing agents[15][16].
Step 2: Container Selection and Labeling
The container is the primary barrier preventing release into the environment.
-
Action: Use a leak-proof, sealable container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid). The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date[17].
-
Rationale: OSHA and the EPA mandate that waste containers be chemically compatible, in good condition, and securely closed to prevent leaks[13][17]. Proper labeling ensures safe handling and compliant disposal.
Step 3: Waste Accumulation
Waste must be stored safely in the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator[15].
-
Rationale: SAAs are an EPA provision allowing for the temporary collection of hazardous waste in a laboratory without a full storage permit. Containers must be removed from the SAA within three days of becoming full or within one year of the accumulation start date, whichever comes first[15].
Step 4: Final Disposal
The final step must be handled by trained professionals.
-
Action: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Rationale: Final disposal of hazardous waste, typically via high-temperature incineration, requires a permit and specialized facilities to ensure complete destruction and prevent environmental contamination[10]. The process is tracked from generator to final disposal site using a manifest system as required by the EPA[18].
Spill Management Protocol
Accidents happen, and preparedness is key to mitigating risks[6].
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your supervisor and/or EH&S office.
-
Control Access: Restrict access to the spill area to prevent the spread of contamination.
-
Don PPE: Before cleanup, don the appropriate PPE as listed in Table 1, including a respirator if the spill generates significant dust[3].
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne[8].
-
Clean Up: Carefully sweep or scoop the material and absorbent into the designated hazardous waste container. Avoid creating dust[3][10].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Document: Record the details of the spill and cleanup procedure in the laboratory logbook.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ie [fishersci.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ipgsf.com [ipgsf.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. markherb.com [markherb.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. danielshealth.com [danielshealth.com]
- 14. vumc.org [vumc.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-methoxybenzofuran-2-carboxylate
Introduction: A Proactive Stance on Laboratory Safety
Hazard Identification: An Evidence-Based Assessment
Given the absence of specific toxicological data for Ethyl 6-methoxybenzofuran-2-carboxylate, our risk assessment is informed by data on analogous benzofuran compounds. Structurally similar chemicals are known to cause skin, eye, and respiratory irritation.[4][5][6] Some benzofurans are also classified as potentially carcinogenic, necessitating stringent handling protocols to minimize any potential for exposure.[1]
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][7]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[5][6][8]
-
Harmful if Swallowed: Analogous compounds are harmful if swallowed.[4][5]
-
Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5][8]
All handling of this compound must therefore proceed under the assumption that it possesses these hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound. This is not merely a checklist; it is a system designed to provide comprehensive protection.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[9][10] A full-face shield is required over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[9] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[9] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat must be worn and fully buttoned.[9] It should be worn over clothing that covers the legs and arms completely. |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[1][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount. The following protocol breaks down the handling process into discrete, manageable steps, minimizing the risk of error and exposure.
3.1. Preparation and Pre-Handling Checks
-
Designate an Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.[1][9]
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor before starting work.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, and place them inside the fume hood.
-
Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[1][9]
3.2. Chemical Handling Workflow
Caption: Workflow for the safe handling of this compound.
3.3. Spill Management In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including a respirator if necessary.
-
Containment (Minor Spills): For minor spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4][8] Do not generate dust.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste.[4]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste contaminated with this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[8] The material may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Always comply with all federal, state, and local regulations.[1][4]
By implementing these rigorous safety protocols, you build a foundation of trust in your laboratory's operations—protecting yourself, your colleagues, and the integrity of your scientific pursuits.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. powercaps.nl [powercaps.nl]
- 3. mdpi.com [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
